Structural Elucidation of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-: A Comprehensive Analytical Guide
Executive Summary Propargylic alcohols serve as critical synthetic intermediates in the development of active pharmaceutical ingredients (APIs), targeted therapies, and complex natural products. The molecule 1-Hexyn-3-ol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Propargylic alcohols serve as critical synthetic intermediates in the development of active pharmaceutical ingredients (APIs), targeted therapies, and complex natural products. The molecule 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (CAS: 155204-17-4) presents a unique analytical challenge due to its highly congested steric environment, internal alkyne system, and tertiary chiral center. This whitepaper provides a rigorous, self-validating analytical framework for the definitive structural and stereochemical elucidation of this molecule, designed for senior application scientists and drug development professionals.
Molecular Architecture & Theoretical Framework
Before initiating instrumental analysis, it is critical to establish the theoretical framework of the target molecule.
Chemical Formula: C₁₄H₁₈O
Molecular Weight: 202.29 g/mol
SMILES: CC(C)CC(C)(O)C#Cc1ccccc1
Degree of Unsaturation (DoU): 6 (1 Phenyl ring = 4 DoU; 1 Alkyne = 2 DoU)
The architecture of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- is defined by three distinct domains:
The Electron-Rich Core: An internal alkyne conjugated to a phenyl ring.
The Chiral Hub: A sterically hindered tertiary alcohol at C3.
The Aliphatic Tail: An isobutyl group (C4-C5-C6) subject to strong chiral induction from C3.
Strategic Workflow for Structural Elucidation
To prevent confirmation bias, structural elucidation must follow a sequential, self-validating logic. Mass spectrometry establishes the boundary conditions (formula and DoU), vibrational spectroscopy confirms the functional groups, and multidimensional NMR maps the atomic connectivity.
Fig 1. Sequential analytical workflow for the structural elucidation of propargylic alcohols.
Phase 1: High-Resolution Mass Spectrometry & FTIR
Methodology: HRMS & FTIR Protocol
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol.
HR-ESI-MS Acquisition: Inject 5 µL into a Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode.
Causality of Ionization Choice: Tertiary propargylic alcohols are highly prone to in-source dehydration (loss of H₂O) forming a stabilized conjugated carbocation. To observe the intact molecular ion, capillary voltage must be kept exceptionally low (e.g., 2.0–2.5 kV), and the sodium adduct
[M+Na]+
is targeted rather than the protonated species.
ATR-FTIR Acquisition: Place 2 mg of neat sample directly onto a diamond Attenuated Total Reflectance (ATR) crystal.
Causality of ATR over KBr: Pressing KBr pellets introduces hygroscopic moisture artifacts that can mask or distort the critical tertiary O-H stretching frequency at ~3400 cm⁻¹. ATR ensures pure phase analysis.
Quantitative Data Elucidation
Table 1: HRMS and FTIR Assignments
Analytical Technique
Observed Value
Theoretical Value
Assignment / Functional Group
HR-ESI-MS
m/z 225.1250
m/z 225.1255
[M+Na]+
(Confirms C₁₄H₁₈O)
HR-ESI-MS
m/z 185.1325
m/z 185.1330
[M−H2O+H]+
(In-source fragmentation)
ATR-FTIR
3420 cm⁻¹
3400–3450 cm⁻¹
O-H stretch (Hydrogen-bonded, tertiary)
ATR-FTIR
2230 cm⁻¹
2200–2260 cm⁻¹
C≡C stretch (Internal alkyne, weak)
ATR-FTIR
1385, 1365 cm⁻¹
1380–1370 cm⁻¹
Gem-dimethyl / Isobutyl C-H bending
Self-Validating System Check: The exact mass strictly limits the empirical formula to C₁₄H₁₈O. This dictates exactly 6 degrees of unsaturation, establishing a closed mathematical loop for the subsequent NMR integration.
Phase 2: Multidimensional NMR Spectroscopy
Methodology: NMR Protocol
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
1D Acquisition: Acquire ¹H at 400 MHz (16 scans) and ¹³C at 100 MHz (1024 scans).
Causality of Scan Depth: The quaternary carbons (C1, C2, C3) suffer from long
T1
relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement. A minimum of 1024 scans with a relaxation delay (
D1
) of 2.0 seconds is required to achieve an adequate signal-to-noise ratio for these critical nodes .
2D Acquisition (HMBC & COSY): Acquire HMBC with a long-range coupling delay optimized for
nJCH=8
Hz.
The Causality of Diastereotopicity
A hallmark of this molecule is the chiral center at C3. Because C3 is asymmetric, the adjacent methylene protons at C4 (
Ha
and
Hb
) are strictly diastereotopic. They reside in permanently distinct magnetic environments regardless of bond rotation, resulting in a distinct doublet-of-doublets (dd) splitting pattern. Furthermore, this chiral induction propagates down the aliphatic chain, rendering the two methyl groups of the isobutyl moiety (C6 and C5-CH₃) magnetically inequivalent.
Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 298 K)
Self-Validating System Check: The ¹H integration sums to exactly 18 protons. The ¹³C spectrum reveals exactly 12 distinct carbon signals (accounting for the symmetry of the mono-substituted phenyl ring, which represents 4 signals for 6 carbons). This perfectly aligns with the C₁₄H₁₈O formula derived from HRMS .
Fig 2. Key 2D NMR (HMBC and COSY) correlation logic establishing the carbon framework.
Phase 3: Absolute Stereochemical Determination
Because C3 is a tertiary alcohol, determining its absolute configuration (R or S) requires chemical derivatization.
Methodology: Modified Mosher's Ester Protocol
Derivatization: Divide the purified sample into two 5 mg aliquots. React one with (R)-MTPA chloride and the other with (S)-MTPA chloride in anhydrous pyridine to form the respective (S)- and (R)-Mosher esters.
NMR Analysis: Acquire ¹H NMR for both diastereomers.
Causality of the Model: The MTPA phenyl ring selectively shields the protons situated on the same face of the molecule. By calculating the chemical shift differences (
Δδ=δS−δR
) for the C4 methylene protons versus the C3-methyl protons, the spatial arrangement around the C3 chiral center is definitively mapped, allowing assignment of the absolute configuration.
Conclusion
The structural elucidation of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- requires a highly orchestrated, multi-modal approach. By leveraging mild HR-ESI-MS to prevent carbocation fragmentation, utilizing long-relaxation ¹³C NMR to capture unprotonated alkyne carbons, and exploiting the inherent diastereotopicity of the isobutyl tail, scientists can construct a closed, self-validating analytical loop. This ensures absolute confidence in the molecular architecture prior to downstream pharmaceutical scale-up.
Strategic Synthesis of 3,5-Dimethyl-1-phenyl-1-hexyn-3-ol: Starting Materials, Mechanistic Pathways, and Enantioselective Protocols
Executive Summary The synthesis of tertiary propargylic alcohols represents a critical node in modern organic chemistry, providing versatile scaffolds for active pharmaceutical ingredients (APIs) and complex natural prod...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of tertiary propargylic alcohols represents a critical node in modern organic chemistry, providing versatile scaffolds for active pharmaceutical ingredients (APIs) and complex natural products. This technical guide dissects the starting materials and synthetic methodologies required to construct 3,5-dimethyl-1-phenyl-1-hexyn-3-ol (CAS: 155204-17-4)[1]. By analyzing the chemical interplay between phenylacetylene and methyl isobutyl ketone (MIBK), we establish a self-validating protocol for enantioselective alkynylation grounded in current catalytic literature.
Structural Rationale of the Target Molecule
3,5-Dimethyl-1-phenyl-1-hexyn-3-ol is a sterically encumbered tertiary propargylic alcohol[1]. Its structure comprises a rigid phenylalkynyl axis and a branched aliphatic domain. The presence of the chiral center at C3 necessitates precise stereocontrol during synthesis, particularly when the molecule is intended for biological evaluation where enantiomers frequently exhibit divergent pharmacodynamics.
Core Starting Materials: The Electrophile-Nucleophile Pair
The retrosynthetic disconnection of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol cleanly yields two commercially available, yet chemically nuanced, starting materials:
Phenylacetylene (The Nucleophile Precursor): As a terminal alkyne, phenylacetylene is readily deprotonated by strong bases or activated by transition metals (e.g., Zn, Ti) to form a potent carbon-centered nucleophile[2]. Its rigid, linear geometry minimizes steric clash during the transition state of the addition reaction.
Methyl Isobutyl Ketone / MIBK (The Electrophilic Scaffold): MIBK provides the necessary carbon skeleton for the 3,5-dimethylhexane moiety. However, as an aliphatic ketone, MIBK presents two distinct challenges. First, ketones exhibit a significantly reduced propensity to coordinate with Lewis acids compared to aldehydes, lowering their electrophilicity[3]. Second, the alpha-protons on both the methyl and isobutyl groups are susceptible to enolization. If the reaction conditions are excessively basic, MIBK will undergo aldol self-condensation rather than the desired alkynylation.
Table 1: Physicochemical Profile of Core Starting Materials
Material
Role in Synthesis
CAS Number
MW ( g/mol )
Key Chemical Characteristics
Phenylacetylene
Nucleophile Precursor
122-71-4
102.14
Terminal alkyne (pKa ~25); readily forms metal acetylides.
Methyl Isobutyl Ketone
Electrophilic Scaffold
108-10-1
100.16
Aliphatic ketone; prone to alpha-proton enolization; sterically hindered.
Traditional synthesis of tertiary propargylic alcohols relies on the stoichiometric addition of lithium or magnesium acetylides. While effective for simple substrates, these highly basic Grignard or organolithium reagents often trigger the enolization of MIBK, depressing yields and complicating purification.
To achieve high yields and enantioselectivity, modern protocols employ a bifunctional Lewis acid-Lewis base catalytic system [3]. Diethylzinc (Et₂Zn) is utilized to generate a zinc acetylide intermediate. Unlike Grignard reagents, zinc acetylides are relatively covalent and less basic, preserving the integrity of enolizable ketones[2].
The addition of a chiral ligand—such as a Schiff-base amino alcohol—creates a chiral environment around the zinc center. This ligand not only accelerates the nucleophilic attack via Lewis acid activation of the MIBK carbonyl but also enforces enantiofacial discrimination[3]. Differentiating the methyl group from the isobutyl group in MIBK is sterically demanding, yet optimized Schiff-base systems have successfully achieved asymmetric induction (up to 61% ee) with this specific aliphatic ketone[3].
Fig 1: Catalytic cycle for the enantioselective Zn-mediated alkynylation of MIBK with phenylacetylene.
Self-Validating Experimental Protocols
The following methodology details the highly enantioselective addition of phenylacetylene to MIBK using a Schiff-base amino alcohol catalyst, adapted from validated literature[3]. The workflow incorporates observable milestones to ensure self-validation at each stage.
Protocol: Enantioselective Catalytic Alkynylation
Step 1: Zinc Acetylide Formation (Validation: Gas Evolution)
In a flame-dried Schlenk flask under an argon atmosphere, dissolve phenylacetylene (2.0 mmol) in dry hexane (1.0 mL).
Cool the system to 0 °C. Dropwise, add diethylzinc (2.0 mmol, 1.0 M in hexane).
Causality & Check: The reaction must be stirred until the evolution of ethane gas ceases. This visual cue confirms the quantitative conversion of the terminal alkyne to the active zinc acetylide (Ph-C≡C-Zn-Et)[2].
Step 2: Chiral Ligand Complexation
Cool the reaction mixture to -18 °C.
Introduce the chiral Schiff-base amino alcohol catalyst (0.01 mmol, 1 mol% loading)[3]. Stir for 15 minutes.
Causality: The low temperature rigidifies the catalyst-metal complex, which is critical for maximizing the enantiomeric excess (ee) by locking the transition state geometry.
Slowly add MIBK (1.0 mmol) dropwise to prevent localized temperature spikes.
Maintain the reaction at -18 °C for 14–24 hours[3].
Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the MIBK spot validates the progression of the C-C bond formation.
Step 4: Quenching and Isolation
Quench the reaction at -18 °C by adding saturated aqueous NH₄Cl (2 mL).
Causality: A mild, slightly acidic quench hydrolyzes the zinc alkoxide intermediate without causing dehydration of the newly formed tertiary alcohol.
Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Table 2: Comparative Reaction Metrics for MIBK Alkynylation
Post-synthesis, the structural integrity of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol must be verified using ¹H and ¹³C NMR spectroscopy. The disappearance of the terminal alkyne proton (typically around 3.0 ppm) and the ketone carbonyl carbon (typically >200 ppm), coupled with the appearance of a quaternary oxygen-bearing carbon (~70-80 ppm), are definitive markers of success. Enantiomeric excess should be quantified using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard synthesized via the baseline n-Butyllithium route.
References
[2] In the Arena of Enantioselective Synthesis, Titanium Complexes Wear the Laurel Wreath. Chemical Reviews - ACS Publications.[Link]
[3] Low Ligand Loading, Highly Enantioselective Addition of Phenylacetylene to Aromatic Ketones Catalyzed by Schiff-Base Amino Alcohols. Organic Letters - ACS Publications.[Link]
Comprehensive Reactivity Profile of 1-Phenyl-3,5-dimethyl-1-hexyn-3-ol: Navigating Internal Alkyne Dynamics
Executive Summary & Structural Clarification Before detailing experimental methodologies, it is critical as application scientists to rigorously define our substrate. A prevalent structural misconception regarding 1-phen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Clarification
Before detailing experimental methodologies, it is critical as application scientists to rigorously define our substrate. A prevalent structural misconception regarding 1-phenyl-3,5-dimethyl-1-hexyn-3-ol (CAS 155204-17-4) is the assumption that it possesses a terminal alkyne[1].
Structural analysis of its SMILES string (CC(CC(C#Cc1ccccc1)(O)C)C) reveals that the alkyne moiety is situated between C1 and C2, with the C1 position covalently capped by a phenyl ring[1]. Consequently, this molecule is an internal, sterically hindered propargylic alcohol . Classic terminal alkyne functionalizations—such as Sonogashira cross-coupling, terminal deprotonation by strong bases, or copper-catalyzed azide-alkyne cycloadditions (CuAAC)—are structurally impossible.
This whitepaper redirects the focus to the true reactivity profile of this molecule, specifically exploring acid-catalyzed rearrangements (Meyer-Schuster/Rupe) and transition-metal stabilized nucleophilic substitutions (the Nicholas reaction).
Physicochemical & Structural Properties
To establish a baseline for reaction stoichiometry and analytical tracking, the core properties of the substrate are summarized below.
Reactivity Pillar I: Propargylic Rearrangements (Meyer-Schuster vs. Rupe)
When subjected to acidic conditions, tertiary propargylic alcohols undergo complex rearrangement pathways. The Meyer-Schuster rearrangement involves a formal 1,3-hydroxyl shift via an allenol intermediate, ultimately tautomerizing to yield an α,β-unsaturated ketone[2].
Because 1-phenyl-3,5-dimethyl-1-hexyn-3-ol is a tertiary alcohol, the classical Brønsted acid-catalyzed Meyer-Schuster reaction faces severe competition from the Rupe rearrangement . The Rupe pathway proceeds via E1 dehydration of the tertiary alcohol to form a stable carbocation, followed by elimination to yield an enyne byproduct. To suppress the Rupe pathway and drive Meyer-Schuster selectivity, modern protocols replace harsh acids with transition-metal catalysts (e.g., InCl3 under microwave irradiation, or Gold/Silver complexes)[2],.
Mechanistic divergence of tertiary propargylic alcohols under acidic conditions.
Reactivity Pillar II: The Nicholas Reaction
To perform nucleophilic substitution at the sterically hindered C3 position without triggering the aforementioned E1 eliminations or rearrangements, the Nicholas reaction is the methodological gold standard[3].
By treating the internal alkyne with dicobalt octacarbonyl (Co2(CO)8), a highly stable dicobalt hexacarbonyl complex is formed[4]. Subsequent treatment with a Lewis acid (such as BF3·OEt2) ionizes the tertiary hydroxyl group, generating a propargylic carbocation that is profoundly stabilized by electron delocalization from the cobalt cluster[3]. This stabilization lowers the activation energy for nucleophilic attack, allowing diverse nucleophiles to substitute the hydroxyl group[4]. Oxidative decomplexation regenerates the internal alkyne framework[3].
Step-by-step experimental workflow for the Nicholas reaction.
Experimental Protocols
Protocol A: Cobalt-Catalyzed Nicholas Substitution (Self-Validating System)
Objective: Replace the C3 hydroxyl group with a target nucleophile (e.g., an amine or thiol) while preserving the internal alkyne.
Complexation: Dissolve 1-phenyl-3,5-dimethyl-1-hexyn-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add Co2(CO)8 (1.1 eq) portion-wise.
Validation Checkpoint: The reaction mixture will rapidly evolve CO gas and transition from colorless to a deep, dark red solution, visually confirming the formation of the Co2(CO)6-alkyne complex.
Ionization: Cool the reaction to -78 °C. Dropwise, add BF3·OEt2 (1.5 eq)[4]. Stir for 15 minutes to ensure complete generation of the cobalt-stabilized propargylic cation.
Nucleophilic Attack: Add the desired nucleophile (1.2 eq) slowly at -78 °C, then allow the system to warm to room temperature over 1 hour.
Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The disappearance of the starting cobalt complex spot and the appearance of a new, distinct red spot confirms substitution.
Decomplexation: Cool the mixture to 0 °C and add Cerium Ammonium Nitrate (CAN) or Fe(NO3)3 (3.0 eq) in methanol[3].
Validation Checkpoint: The dark red color will dissipate, leaving a pale yellow/colorless solution, indicating successful oxidative removal of the cobalt cluster and regeneration of the alkyne[3].
Objective: Isomerize the propargylic alcohol to its corresponding α,β-unsaturated ketone.
Preparation: Dissolve the substrate (1.0 eq) in a microwave-safe vial containing THF/H2O (9:1 v/v).
Catalysis: Add InCl3 (5 mol%) as a mild Lewis acid catalyst.
Microwave Irradiation: Seal the vial and irradiate at 100 °C for 15 minutes.
Causality Note: Microwave heating combined with InCl3 bypasses the harsh Brønsted acid conditions that typically lead to Rupe dehydration, ensuring high atom economy and stereoselectivity[2],.
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Quantitative Data: Reaction Parameters & Yields
The following table synthesizes quantitative yield data and optimal conditions for the functionalization of sterically hindered propargylic alcohols based on the cited literature.
Author: BenchChem Technical Support Team. Date: April 2026
Target Substrate: 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
Target Products: 4-Methyl-2-pentanone (via Oxidative Fragmentation) or 3,5-Dimethyl-1-phenyl-2-hexen-1-one (via Meyer-Schuster Rearrangement)
Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Introduction & Mechanistic Rationale
The oxidation of tertiary alcohols presents a classic challenge in synthetic organic chemistry. Because the carbinol carbon lacks an α-hydrogen, standard oxidation protocols (e.g., Swern, Dess-Martin periodinane, or Jones reagent) are generally ineffective. However, tertiary propargylic alcohols such as 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- possess unique electronic properties that allow access to ketone products through two distinct, catalyst-controlled pathways:
Pathway A: Fétizon Oxidative Fragmentation (C–C Cleavage)
Treatment with Fétizon's reagent (Ag₂CO₃ on Celite) induces a true single-electron transfer (SET) oxidation [1]. The Ag(I) surface coordinates the oxygen, generating an alkoxy radical. Because the adjacent alkyne is an excellent leaving group (the resulting sp-hybridized alkynyl radical/anion is highly stabilized), the molecule undergoes rapid β-scission. This C–C bond cleavage yields the corresponding dialkyl ketone (4-methyl-2-pentanone , also known as MIBK) and a terminal alkyne (phenylacetylene).
Pathway B: Gold-Catalyzed Meyer-Schuster Rearrangement (Isomerization)
If the synthetic goal is to retain the entire carbon skeleton while forming a ketone, a redox-neutral Meyer-Schuster rearrangement is employed [2]. By using a carbophilic Lewis acid such as a Gold(I) complex (e.g., PPh₃AuNTf₂), the alkyne π-system is activated. This triggers a 1,3-hydroxy shift to form an allenol intermediate, which rapidly tautomerizes to the corresponding α,β-unsaturated ketone (3,5-dimethyl-1-phenyl-2-hexen-1-one ).
Understanding the causality behind these catalyst choices allows researchers to divergently synthesize either fragmented aliphatic ketones or conjugated enones from the exact same starting material.
Mechanistic Workflow
The following diagram illustrates the divergent mechanistic pathways depending on the chosen catalytic system.
Fig 1: Divergent pathways for the conversion of a tertiary propargylic alcohol to ketones.
Experimental Protocols
To ensure a self-validating system, in-process controls (IPC) are integrated into the methodologies below.
Protocol A: Fétizon Oxidative Fragmentation
Objective: Cleave the substrate to yield 4-methyl-2-pentanone and phenylacetylene.
Step 1: Preparation of Fétizon's Reagent
Dissolve 34.0 g of AgNO₃ (~200 mmol) in 200 mL of distilled water.
Add 30.0 g of purified, acid-washed Celite to the solution and stir vigorously for 15 minutes to ensure uniform suspension.
Slowly add a solution of 10.6 g Na₂CO₃ (100 mmol) in 100 mL of distilled water dropwise over 30 minutes. The Ag₂CO₃ will precipitate directly onto the Celite matrix.
Filter the yellow-green solid, wash sequentially with distilled water (3 × 100 mL) and acetone (2 × 50 mL).
Dry the reagent in a vacuum desiccator protected from light for 24 hours.
Step 2: Oxidative Fragmentation
In a flame-dried 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 10.0 g of Fétizon's reagent (approx. 17 mmol Ag₂CO₃) in 50 mL of anhydrous heptane.
Add 1.0 g (4.94 mmol) of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-.
Reflux the mixture (approx. 98 °C). The Dean-Stark trap will remove any azeotropic water generated during the reaction or released from the Celite, driving the reaction forward.
IPC: Monitor by GC-MS or TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material and the appearance of the highly volatile 4-methyl-2-pentanone and phenylacetylene should be complete within 3–5 hours.
Step 3: Workup and Isolation
Cool the reaction mixture to room temperature.
Filter the suspension through a short pad of fresh Celite to remove the reduced silver salts (Ag⁰). Wash the filter cake with 20 mL of dichloromethane (DCM).
Carefully concentrate the filtrate under mild reduced pressure (avoiding loss of the volatile ketone).
Purify via fractional distillation or careful silica gel chromatography to isolate 4-methyl-2-pentanone.
A General Procedure for the Synthesis of Enones via Gold-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols at Room Temperature
The Journal of Organic Chemistry[Link]
Application
Protocol for the Purification of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol: Mitigating Thermal Degradation and Isomerization
Audience: Researchers, synthetic chemists, and drug development professionals. Application: Isolation and high-purity refinement of tertiary propargylic alcohols from crude organometallic reaction mixtures.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Application: Isolation and high-purity refinement of tertiary propargylic alcohols from crude organometallic reaction mixtures.
Executive Summary & Mechanistic Context
The compound 3,5-dimethyl-1-phenyl-1-hexyn-3-ol (CAS: 155204-17-4) is a sterically hindered, tertiary acetylenic alcohol. It is typically synthesized via the nucleophilic addition of a metalated phenylacetylide (e.g., phenylethynylmagnesium bromide or lithium phenylacetylide) to 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK).
While the upstream synthesis is straightforward, the downstream purification presents significant chemical engineering challenges. Tertiary propargylic alcohols are notoriously fragile. Under acidic conditions or elevated temperatures, they are highly susceptible to the[1], an isomerization process that converts the alkyne into an
α,β
-unsaturated ketone (enone). Furthermore, prolonged thermal stress can induce dehydration, yielding unwanted enyne byproducts.
To achieve >98% purity, the purification protocol must be designed as a self-validating system that strictly controls thermal history and ambient pH, avoiding the pitfalls of standard atmospheric distillation[2].
Caption: Mechanistic pathway of the Meyer-Schuster rearrangement leading to thermal degradation.
Strategic Purification Workflow
The following workflow is engineered to eliminate trace acids before thermal exposure and to minimize residence time during distillation.
Caption: Step-by-step purification workflow for isolating 3,5-dimethyl-1-phenyl-1-hexyn-3-ol.
Step-by-Step Experimental Protocol
Phase 1: Reaction Quenching and Strict Neutralization
Causality Insight: Standard Grignard reactions are quenched with saturated aqueous ammonium chloride (
NH4Cl
). However,
NH4Cl
is slightly acidic (pH ~5.5). Leaving trace amounts of this weak acid in the organic layer will act as a catalyst for the [3] during solvent evaporation.
Quench: Slowly pour the crude reaction mixture into a vigorously stirred, ice-cold (0 °C) solution of saturated aqueous
NH4Cl
.
Phase Separation: Extract the aqueous layer three times with diethyl ether or ethyl acetate.
Critical Neutralization: Wash the combined organic extracts with saturated aqueous sodium bicarbonate (
NaHCO3
) until the aqueous wash tests strictly at pH > 7.
Brine Wash: Perform a final wash with saturated
NaCl
(brine) to remove excess water.
Drying: Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
). Filter the drying agent.
Phase 2: Solvent Stripping
Transfer the neutralized organic phase to a rotary evaporator.
Temperature Control: Set the water bath to a maximum of 40 °C . Do not exceed this temperature.
Evaporate the solvent under reduced pressure until a crude, pale yellow viscous oil is obtained.
Phase 3: Short-Path High-Vacuum Distillation
Causality Insight: Fractional distillation utilizing a Vigreux column is strongly discouraged. The increased surface area drastically increases the residence time of the compound at elevated temperatures, practically guaranteeing thermal degradation. Short-path distillation minimizes thermal history.
Transfer the crude oil to a short-path distillation apparatus equipped with a high-grade vacuum pump and a cold trap.
Evacuate the system to < 0.1 Torr .
Forecut (Impurities): Slowly heat the oil bath. Unreacted MIBK (BP ~117 °C at atm) and phenylacetylene (BP ~142 °C at atm) will distill over easily at bath temperatures below 60 °C under high vacuum.
Main Fraction (Product): Increase the bath temperature gradually. Collect the main fraction containing 3,5-dimethyl-1-phenyl-1-hexyn-3-ol, which typically distills between 110 °C and 125 °C at 0.1 Torr .
Phase 4: Silica Gel Chromatography (For API-Grade Purity)
Causality Insight: Normal phase silica gel is inherently acidic. Loading a tertiary propargylic alcohol directly onto a standard silica column can result in on-column dehydration or isomerization, leading to streaking and poor recovery.
Silica Deactivation: Prepare the mobile phase (e.g., Hexanes). Add 1% (v/v) Triethylamine (
Et3N
) to the solvent and flush the silica gel column completely to neutralize the acidic silanol groups.
Loading: Load the distilled product onto the column.
Elution: Elute using a gradient of 100% Hexanes to 80:20 Hexanes/Ethyl Acetate.
Fraction Collection: Monitor fractions via TLC (UV active due to the phenyl ring; stains strongly with
KMnO4
due to the alkyne and hydroxyl groups).
Physicochemical Data & Quality Control Metrics
To validate the success of the purification, the isolated compound should be cross-referenced against the following analytical standards:
Parameter
Specification / Expected Value
Analytical Method
Molecular Formula
C14H18O
N/A
Molecular Weight
202.29 g/mol
LC-MS (ESI+)
Physical State
Pale yellow to colorless viscous oil
Visual Inspection
Boiling Point (0.1 Torr)
110 – 125 °C (Estimated)
Thermocouple
Rf Value
~0.45 (Hexanes:EtOAc 8:2)
TLC (UV 254 nm /
KMnO4
stain)
Target Purity
> 98.0%
HPLC-UV (254 nm)
References
Stefanoni, M., Luparia, M., Porta, A., Zanoni, G., & Vidari, G. (2009). "A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds." Chemistry - A European Journal, 15(16), 3940-3944. Available at: [Link]
Laskar, R. A., Ding, W., & Yoshikai, N. (2021). "Iodo(III)-Meyer–Schuster Rearrangement of Propargylic Alcohols Promoted by Benziodoxole Triflate." Organic Letters, 23(3), 1113-1117. Available at:[Link]
Application Note: 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- as a Privileged Scaffold in Medicinal Chemistry
Executive Summary In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) heavily relies on versatile, multi-functional building blocks. 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) heavily relies on versatile, multi-functional building blocks. 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (CAS: 155204-17-4) is a highly specialized tertiary propargylic alcohol[1]. Featuring an internal alkyne capped with a phenyl ring, a sterically demanding isobutyl group, and a tertiary hydroxyl center, this molecule serves as a privileged scaffold.
Rather than functioning as a standalone therapeutic, its value in medicinal chemistry lies in its unique reactivity profile. The juxtaposition of the
π
-electron-rich alkyne and the adjacent hydroxyl group allows it to undergo transition-metal-catalyzed cycloisomerizations to form bioactive heterocycles, or acid-catalyzed rearrangements to generate electrophilic warheads for targeted covalent inhibitors (TCIs)[2].
Physicochemical Profiling
Understanding the steric and electronic parameters of this building block is critical for predicting its behavior in complex catalytic cycles.
Property
Specification
Strategic Relevance in Medicinal Chemistry
Chemical Name
3,5-dimethyl-1-phenylhex-1-yn-3-ol
Defines the core connectivity and substitution pattern.
CAS Number
155204-17-4
Unique identifier for procurement and literature tracking[1].
Molecular Formula
C₁₄H₁₈O
Establishes a lipophilic core (MW: 202.29 g/mol ) ideal for CNS or deep-pocket kinase targets.
SMILES
CC(C)CC(C)(O)C#Cc1ccccc1
Highlights the tertiary alcohol and internal alkyne.
Structural Features
Tertiary Propargylic Alcohol
Hydroxyl acts as a leaving group or internal nucleophile; alkyne acts as a
π
-acid target.
Mechanistic Pathways & Application Logic (The "Why")
As an Application Scientist, I emphasize that successful synthetic integration requires understanding the causality behind experimental choices. 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- can be driven down two distinct, high-value pathways depending on the catalytic environment.
Pathway A: Gold(I)-Catalyzed Cycloisomerization to Tetrasubstituted Furans
Furans and their saturated derivatives are ubiquitous pharmacophores in kinase inhibitors and anti-infectives. By utilizing a carbophilic Lewis acid—specifically a cationic Gold(I) complex—the internal alkyne of the propargylic alcohol is selectively activated (lowering its LUMO)[3]. This triggers a 5-endo-dig cyclization where the tertiary hydroxyl group attacks the activated alkyne. Subsequent dehydration and protodeauration yield a highly substituted, lipophilic furan ring. The steric bulk of the isobutyl and methyl groups on our starting material directs the regioselectivity, preventing unwanted oligomerization.
Pathway B: Meyer-Schuster Rearrangement to Michael Acceptors
Targeted Covalent Inhibitors (TCIs) rely on electrophilic warheads to form irreversible bonds with non-catalytic cysteine residues in the kinase active site (the "cysteinome")[2]. Subjecting our tertiary propargylic alcohol to a Vanadium- or acid-catalyzed Meyer-Schuster rearrangement triggers a [3,3]-sigmatropic shift (or ionization-recombination sequence)[4]. This transforms the propargylic alcohol into a highly conjugated
α,β
-unsaturated enone. The resulting enone is a sterically tuned Michael acceptor, providing an ideal warhead that balances reactivity (to ensure covalent engagement) with stability (to prevent off-target toxicity).
Mechanistic workflow of Gold(I)-catalyzed furan synthesis from a propargylic alcohol.
Experimental Protocols (The "How")
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction is confirmed before proceeding to downstream drug development steps.
Protocol 1: Synthesis of Bioactive Furan Derivatives via Au(I) Catalysis
Objective: Convert 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- into a tetrasubstituted furan scaffold for library screening.
Catalyst Activation (Causality Check): In an oven-dried Schlenk flask under argon, combine AuCl(PPh₃) and AgOTf in 5 mL of anhydrous DCM. Stir at room temperature for 15 minutes. Rationale: AgOTf abstracts the chloride from Au, precipitating AgCl (a white solid) and generating the highly reactive, cationic [Au(PPh₃)]⁺ species necessary for
π
-activation.
Substrate Addition: Dissolve 1.0 mmol of the propargylic alcohol in 5 mL of DCM. Add this solution dropwise to the activated catalyst mixture over 5 minutes to prevent thermal spiking.
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1). Validation: The starting material will stain strongly with KMnO₄ (due to the alkyne), whereas the furan product will show strong UV activity (254 nm) but resist immediate KMnO₄ oxidation.
Quenching & Workup: Upon completion (typically 2-4 hours), filter the mixture through a short pad of Celite to remove the gold and silver salts. Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the tetrasubstituted furan.
Protocol 2: Controlled Meyer-Schuster Rearrangement for Covalent Warheads
Objective: Synthesize an
α,β
-unsaturated enone Michael acceptor for targeted covalent kinase inhibition.
System Setup: Charge a round-bottom flask with the propargylic alcohol and toluene. Add the Vanadium catalyst. Rationale: Vanadate catalysts selectively coordinate to the propargylic alcohol, facilitating a highly ordered [3,3]-sigmatropic rearrangement without the harsh dehydrating conditions of strong Brønsted acids, preserving the delicate isobutyl branching.
Thermal Rearrangement: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
Analytical Validation (Self-Validation): Extract an aliquot for ¹H NMR analysis. Validation: Confirm the disappearance of the broad singlet corresponding to the tertiary hydroxyl proton (~2.5 ppm) and the appearance of a sharp doublet/multiplet in the vinylic region (6.0 - 7.5 ppm), confirming the formation of the enone.
Isolation: Cool to room temperature, wash with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Logical design of targeted covalent inhibitors utilizing the Meyer-Schuster rearrangement.
Summary of Quantitative Reaction Data
The table below summarizes the expected experimental outcomes based on established propargylic alcohol methodologies, providing a baseline for assay development.
Transformation
Catalyst System
Temp (°C)
Time (h)
Expected Yield (%)
Primary Medicinal Chemistry Application
Furan Synthesis
5 mol% AuCl(PPh₃) / AgOTf
25
2 - 4
85 - 92%
Reversible Kinase Inhibitors (Hinge Binders)
Meyer-Schuster
10 mol% Ph₃SiOVO₃
80
12 - 16
75 - 82%
Targeted Covalent Inhibitors (Michael Acceptors)
Propargylic Substitution
10 mol% FeCl₃ / Nucleophile
60
6 - 8
70 - 88%
Chiral Center Generation / Allene Synthesis
References
Organic Letters (ACS Publications). "Gold(I)-Catalyzed and H2O-Mediated Carbene Cascade Reaction of Propargyl Diazoacetates: Furan Synthesis and Mechanistic Insights". Organic Letters, 2018. Available at:[Link]
ResearchGate / Journal of Medicinal Chemistry. "Targeting the Protein Kinases Cysteinome". J. Med. Chem., 2024. Available at: [Link]
National Institutes of Health (PMC). "Scope and advances in the catalytic propargylic substitution reaction". RSC Advances, 2018. Available at: [Link]
Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1-hexyn-3-ol
Welcome to the Technical Support Center for the synthesis of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol (CAS: 155204-17-4). This resource is designed for researchers, synthetic chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol (CAS: 155204-17-4). This resource is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize yield and eliminate common synthetic bottlenecks.
Mechanistic Pathway Analysis
The synthesis of this tertiary propargylic alcohol relies on the formation of a carbon-carbon bond adjacent to a hydroxyl-bearing chiral center. There are two primary synthetic disconnections utilized in process chemistry:
Route A (Nucleophilic Addition): The addition of a metalated phenylacetylide to methyl isobutyl ketone (MIBK).
Route B (Sonogashira Coupling): The palladium-catalyzed cross-coupling of iodobenzene with 3,5-dimethyl-1-hexyn-3-ol.
Understanding the causality behind side reactions—specifically ketone enolization in Route A[1] and Glaser homocoupling in Route B[2][3]—is critical for optimizing yield.
Figure 1: Synthetic pathways for 3,5-dimethyl-1-phenyl-1-hexyn-3-ol and major side reactions.
Comparative Protocol Data
Selecting the correct pathway depends on your laboratory's capabilities (e.g., cryogenic infrastructure vs. inert atmosphere manifolds).
Causality Focus: MIBK is an easily enolizable ketone (pKa ~20). Using a strong base like lithium phenylacetylide alone often results in the deprotonation of MIBK's alpha-carbon rather than nucleophilic attack, leading to the recovery of starting materials or aldol condensation products. Anhydrous CeCl₃ suppresses this basicity and enhances nucleophilicity via the formation of a transient organocerium intermediate[1].
Preparation of Anhydrous CeCl₃: Heat CeCl₃·7H₂O under high vacuum (0.1 mmHg) at 140 °C for 2 hours to ensure complete dehydration.
Self-Validation Step: The solid must become a free-flowing white powder. Any clumping indicates residual moisture, which will prematurely quench the organometallic reagent.
Acetylide Formation: In an oven-dried Schlenk flask under argon, dissolve phenylacetylene (1.0 equiv) in anhydrous THF. Cool the system to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
Transmetalation: Add the anhydrous CeCl₃ (1.1 equiv) in one portion against a positive flow of argon. Stir at -78 °C for 1 hour to form the cerium phenylacetylide.
Ketone Addition: Add MIBK (0.95 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature.
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl.
Self-Validation Step: A clear phase separation with no thick emulsions indicates a successful quench. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Copper-Free Sonogashira Coupling
Causality Focus: Traditional Sonogashira conditions utilize CuI as a co-catalyst. However, in the presence of trace oxygen, copper rapidly catalyzes the Glaser homocoupling of the terminal alkyne, consuming the starting material to form a diyne[2][3]. A copper-free protocol strictly eliminates this degradation pathway[4].
Solvent Degassing: Dissolve iodobenzene (1.0 equiv) and 3,5-dimethyl-1-hexyn-3-ol (1.2 equiv) in an anhydrous mixture of DMF and Triethylamine (1:1 v/v).
Self-Validation Step: Bubble argon directly through the solvent mixture for at least 30 minutes prior to reagent addition (or perform 3 freeze-pump-thaw cycles) to ensure complete O₂ removal.
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%). Do not add copper salts.
Reaction Execution: Stir the mixture at room temperature for 16 hours under a strict argon atmosphere.
Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and precipitated ammonium salts.
Self-Validation Step: The filtrate should be pale yellow and clear. A dark brown/black tint indicates colloidal palladium pass-through, requiring a secondary filtration through a short silica gel plug.
Troubleshooting FAQs
Q: I am recovering unreacted MIBK and phenylacetylene after running Protocol A. What went wrong?A: This is a classic symptom of ketone enolization. The lithium phenylacetylide acted as a base rather than a nucleophile, deprotonating the alpha-position of the MIBK[1]. Ensure your CeCl₃ is strictly anhydrous. Furthermore, ensure the transmetalation step (Step 3) is given a full hour at -78 °C before adding the ketone; incomplete transmetalation leaves highly basic lithium acetylide in the mixture.
Q: In Protocol B, I am seeing a highly non-polar, UV-active spot on my TLC that isn't my product. What is it?A: This is likely the Glaser homocoupling product (1,4-diphenylbuta-1,3-diyne), formed from the dimerization of the alkyne[2][3]. This side reaction dominates if trace oxygen enters the system or if copper was accidentally introduced. Switch to strictly copper-free conditions and rigorously degas your solvents[4].
Q: How can I scale up the nucleophilic addition (Route A) without using cryogenic (-78 °C) conditions?A: For process-scale synthesis where cryogenic cooling is prohibitive, Grignard reagents (e.g., ethylmagnesium bromide) can be used to deprotonate phenylacetylene instead of n-BuLi. The resulting magnesium acetylide is significantly less basic than the lithium counterpart, reducing the rate of MIBK enolization. However, you must still carefully control the addition rate and maintain temperatures below 0 °C to prevent aldol condensation.
References
Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). 1,2-Addition or Enolization? Variable Reactivity of a Cerium Acetylide Complex toward Carbonyl Compounds. Organometallics - ACS Publications. Available at:[Link]
ACS Publications. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry. Available at:[Link]
NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. National Taiwan University. Available at: [Link]
Technical Support Center: Synthesis of 3,5-dimethyl-1-phenylhex-1-yn-3-ol
As a Senior Application Scientist, I have developed this troubleshooting guide to address the complex mechanistic challenges encountered during the synthesis of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (commonly referred to...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have developed this troubleshooting guide to address the complex mechanistic challenges encountered during the synthesis of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (commonly referred to as 3,5-dimethyl-1-phenylhex-1-yn-3-ol).
This tertiary propargylic alcohol is synthesized via the nucleophilic addition of a metalated terminal alkyne (phenylacetylene) to an aliphatic ketone (4-methyl-2-pentanone, or MIBK). While the theoretical carbon-carbon bond formation is straightforward, the inherent reactivity of the substrates makes this reaction highly susceptible to yield-diminishing side reactions. This guide dissects the causality behind these failures and provides a self-validating protocol to ensure high-fidelity synthesis.
Mechanistic Pathway & Competing Side Reactions
Mechanistic pathways in the synthesis of 3,5-dimethyl-1-phenylhex-1-yn-3-ol and side reactions.
Troubleshooting FAQs
Q1: Why am I seeing significant consumption of 4-methyl-2-pentanone (MIBK) without proportional product formation?
Root Cause: Base-catalyzed Aldol condensation.
Causality: MIBK possesses highly acidic α-protons. When the ketone is introduced to a reaction mixture containing unreacted strong base (e.g., n-butyllithium), or if the intermediate lithium phenylacetylide acts as a base rather than a nucleophile, MIBK undergoes rapid enolization. This leads to self-condensation, forming bulky enones (such as mesityl oxide derivatives) and irreversibly consuming your electrophile. As noted in the 1[1], the aldol condensation of MIBK is a highly favorable thermodynamic sink under basic conditions. Furthermore, aliphatic ketones are notoriously more challenging substrates for alkynylation than aromatic ketones due to this exact competing pathway[2].
Self-Validating Solution: You must ensure complete deprotonation of phenylacetylene before adding MIBK. Use a slight stoichiometric excess of phenylacetylene (1.05 eq) relative to the base to guarantee no free n-BuLi remains. Add the MIBK dropwise at strictly controlled cryogenic temperatures (-78 °C) to favor the kinetics of nucleophilic addition over the thermodynamics of enolization.
Q2: My reaction mixture turned deep blue/green or formed a yellow/brown precipitate, and phenylacetylene is depleted. What happened?
Root Cause: Glaser homocoupling.
Causality: Terminal alkynes are highly susceptible to oxidative homocoupling in the presence of oxygen and trace transition metals (especially copper, which can be a contaminant in reaction lines, old solvent stills, or reagents). This 3[3] converts two equivalents of phenylacetylene into 1,4-diphenylbuta-1,3-diyne. The reaction is visually indicated by a dark color shift and the appearance of a highly conjugated, UV-active byproduct on TLC.
Self-Validating Solution: Implement rigorous Schlenk techniques. Degas all solvents (THF) using the freeze-pump-thaw method or sparge with high-purity Argon for at least 30 minutes prior to use. The reaction mixture should remain pale yellow; a shift to blue/green is an immediate visual validation that your inert atmosphere has been compromised.
Q3: The reaction went to completion, but the isolated product degraded into a mixture of compounds during aqueous workup or silica gel chromatography.
Root Cause: Meyer-Schuster rearrangement.
Causality: Tertiary propargylic alcohols are acutely sensitive to acidic conditions. Exposure to even mild acids (such as unbuffered silica gel or acidic aqueous quench solutions) triggers a formal 1,3-hydroxyl shift. As detailed in recent mechanistic studies on the4[4], the propargylic alcohol protonates and loses water to form an allenylic carbocation, which is subsequently attacked by water to yield an α,β-unsaturated ketone.
Self-Validating Solution: Quench the reaction strictly with a mildly basic or neutral solution (e.g., saturated aqueous
NH4Cl
buffered with
NaHCO3
). When performing flash column chromatography, pre-treat the silica gel by flushing the column with an eluent containing 1% triethylamine (
Et3N
) to neutralize acidic silanol sites.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the quantitative impact of deviating from the optimized parameters, highlighting how specific operational errors trigger the side reactions discussed above.
Reaction Condition
Base Equivalents
Temperature Profile
Target Yield (%)
Aldol Byproduct (%)
Glaser Byproduct (%)
Optimized Protocol
n-BuLi (1.0 eq)
-78 °C to 0 °C
> 85%
< 5%
< 2%
Excess Base Error
n-BuLi (1.2 eq)
-78 °C to 0 °C
40%
45%
< 2%
Thermodynamic Error
n-BuLi (1.0 eq)
0 °C to RT
30%
60%
< 2%
Aerobic Exposure
n-BuLi (1.0 eq)
-78 °C to 0 °C
50%
< 5%
35%
Validated Experimental Protocol
Objective: Maximize nucleophilic alkynylation while systematically suppressing Aldol, Glaser, and Meyer-Schuster side reactions.
Step 1: Preparation of Lithium Phenylacetylide
In an oven-dried Schlenk flask under a positive pressure of Argon, dissolve phenylacetylene (1.05 equiv, 10.5 mmol) in anhydrous, fully degassed THF (20 mL).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-butyllithium (1.0 equiv, 10.0 mmol, 2.5 M in hexanes) dropwise over 15 minutes using a syringe pump.
Causality & Validation: The slight excess of phenylacetylene ensures complete consumption of n-BuLi, preventing unreacted base from triggering the Aldol condensation of MIBK. The reaction must remain clear or slightly pale yellow. A shift to deep blue/green indicates oxygen ingress and the onset of Glaser coupling.
Step 2: Nucleophilic Addition
Stir the acetylide solution at -78 °C for 30 minutes to ensure complete metalation.
Add 4-methyl-2-pentanone (MIBK) (0.95 equiv, 9.5 mmol) dropwise over 20 minutes down the side of the flask to pre-cool the droplet before it hits the reaction mixture.
Causality & Validation: MIBK is added slowly at cryogenic temperatures because the activation energy for nucleophilic attack is lower than that for enolization. Maintaining -78 °C provides kinetic control. Monitor via TLC (Hexanes/EtOAc 8:2); the disappearance of the UV-inactive MIBK spot (visualized with
KMnO4
stain) validates the completion of the addition.
Step 3: Buffered Quench and Workup
After 1 hour at -78 °C, allow the reaction to warm to 0 °C.
Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous
NH4Cl
and saturated aqueous
NaHCO3
(10 mL).
Causality & Validation: Standard
NH4Cl
quenches can be slightly acidic (pH ~5-6), which is sufficient to initiate the Meyer-Schuster rearrangement during concentration. The addition of
NaHCO3
buffers the quench to a slightly basic pH (~8), preserving the structural integrity of the tertiary alcohol.
Extract with diethyl ether (3 x 15 mL), wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure at room temperature (do not heat the rotovap bath above 30 °C).
Step 4: Deactivated Silica Gel Chromatography
Purify the crude oil via flash column chromatography using silica gel pre-treated with 1%
Et3N
in hexanes.
Causality & Validation: Untreated silica gel is acidic and will catalyze the rearrangement of the product on the column. Pre-eluting with
Et3N
neutralizes the active silanol sites. The pure 3,5-dimethyl-1-phenylhex-1-yn-3-ol will elute as a pale, viscous oil.
References
Organic Chemistry Portal. "Propargyl alcohol synthesis by addition or C-C coupling (alkynylation)".
The Journal of Organic Chemistry (ACS Publications). "Highly Enantioselective Phenylacetylene Addition to Aromatic Ketones Catalyzed by Cinchona Alkaloid−Aluminum Complexes".
Kirk-Othmer Encyclopedia of Chemical Technology. "Methyl Isobutyl Ketone".
Alfa Chemistry. "Glaser Coupling".
ResearchGate. "The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds".
Technical Support Center: Purification of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
Target Compound : 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- CAS Number : 155204-17-4 Structural Class : Tertiary Propargylic Alcohol Welcome to the Technical Support Center. As researchers and drug development professionals s...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound : 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
CAS Number : 155204-17-4
Structural Class : Tertiary Propargylic Alcohol
Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis of complex acetylenic alcohols, purification bottlenecks often compromise both yield and purity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome the unique chemical liabilities of tertiary propargylic alcohols.
Part 1: Troubleshooting FAQs
Q1: Why does my product degrade into multiple lower-
Rf
and higher-
Rf
spots during standard silica gel chromatography?A1: The degradation is driven by the intrinsic Brønsted acidity of standard silica gel (pH ~5.5). Your target compound is a tertiary propargylic alcohol. The hydroxyl group is highly susceptible to protonation. Once protonated, the loss of water generates a tertiary carbocation that is heavily stabilized by the adjacent alkyne and extended phenyl conjugation[1].
This leads to two divergent degradation pathways:
Dehydration : Loss of an adjacent proton yields a highly conjugated, UV-active enyne intermediate[2].
Meyer-Schuster Rearrangement : Nucleophilic attack by water on the allenyl resonance structure, followed by tautomerization, yields an
α,β
-unsaturated ketone (enone)[3].
Solution: You must neutralize the acidic silanol sites. Pre-treat your silica gel with 1% Triethylamine (
Et3N
) or switch to basic alumina.
Q2: I am trying to separate unreacted 4-methyl-2-pentanone (MIBK) and phenylacetylene from the product. What is the best approach?A2: Phenylacetylene is highly non-polar and will elute near the solvent front in a hexanes-based system. MIBK, however, has a polarity closer to your target alcohol.
Solution: Exploit their boiling point differences before chromatography. MIBK boils at ~117°C (atm), while your target compound has a significantly higher boiling point due to the phenyl ring and hydrogen bonding. Perform a careful, low-temperature vacuum strip to remove MIBK and phenylacetylene prior to column loading.
Q3: During vacuum distillation, the pot residue turns black, and the recovered yield is exceptionally low. How do I prevent thermal decomposition?A3: Propargylic alcohols are notoriously sensitive to heat, which accelerates auto-catalyzed dehydration and polymerization[4]. If your distillation pot exceeds 80°C, thermal degradation will outpace vaporization.
Solution: Transition to a short-path, high-vacuum distillation setup (< 0.1 Torr). The deep vacuum lowers the boiling point into a safe thermal window. Additionally, ensure absolutely no acidic residues (e.g., from unquenched reaction catalysts) remain in the pot, as heat and trace acid act synergistically to destroy the product.
Part 2: Quantitative Data & Impurity Profiling
To ensure a self-validating purification process, use the following analytical markers to identify and quantify impurities in your crude mixture before selecting a purification method.
Impurity / Byproduct
Mechanistic Origin
Analytical Marker (TLC /
1
H NMR)
Mitigation Strategy
Conjugated Enyne
Acid/heat-catalyzed dehydration of the tertiary alcohol.
Purpose: To isolate the target alcohol from structurally similar impurities without inducing acid-catalyzed rearrangements.
Mobile Phase Preparation : Prepare a solvent system of Hexanes/Ethyl Acetate (gradient from 98:2 to 90:10). Add exactly 1% (v/v) Triethylamine (
Et3N
) to the entire batch.
Self-Validation (2D-TLC Check) :
Spot the crude mixture on a standard silica TLC plate.
Develop in the non-amine solvent. Dry the plate, rotate it 90°, and develop it again in the same solvent.
Causality Check: If spots appear off the diagonal axis, your compound is degrading on the silica. Repeat the 2D-TLC using the
Et3N
-doped solvent to confirm that degradation has been arrested.
Column Packing : Slurry pack the column using the
Et3N
-doped solvent. Flush with at least 3 column volumes (CV) to ensure all acidic silanol groups are fully neutralized.
Loading : Dissolve the crude mixture in a minimum volume of the starting mobile phase and apply it evenly to the column head.
Elution : Run the gradient. Phenylacetylene will elute in the first 1-2 CVs. The target compound (1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-) will elute as a distinct fraction. Monitor fractions via TLC (using a
KMnO4
stain, as the alkyne and alcohol will stain bright yellow/white against a purple background).
Purpose: To purify the product at scale while avoiding thermal polymerization.
Apparatus Setup : Assemble a short-path distillation apparatus. Causality: A short path minimizes the distance the vapor must travel, reducing the thermal residence time and preventing reflux-induced degradation.
Pre-Stripping : Apply a moderate vacuum (~10 Torr) and gently warm the pot to 40°C to remove residual extraction solvents, unreacted MIBK, and phenylacetylene.
High-Vacuum Transition : Switch to a high-vacuum pump equipped with a liquid nitrogen trap. Achieve a stable vacuum of < 0.1 Torr.
Fractionation : Slowly ramp the heating mantle. Keep the pot temperature strictly below 80°C. Collect the main fraction. If the vacuum fluctuates or the pot darkens rapidly, immediately remove the heat—this is a sign of incipient thermal decomposition[4].
Part 4: Purification Workflow Visualization
Below is the logical workflow for handling tertiary propargylic alcohols to prevent degradation.
Workflow for the purification of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- avoiding degradation.
York University. "SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS". YorkSpace. 2
Universidad de Oviedo. "MW-assisted Meyer-Schuster rearrangement of propargylic alcohols catalyzed by the oxovanadate complex [V(O)Cl(OEt)2]". Uniovi.es. 3
Google Patents. "US2527358A - Process of purifying propargyl alcohol". Google.com. 4
Optimizing reaction conditions for Sonogashira coupling with 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
Substrate Focus: Synthesis of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- Overview This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights for the synthesis of the internal alk...
Author: BenchChem Technical Support Team. Date: April 2026
Substrate Focus: Synthesis of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
Overview
This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights for the synthesis of the internal alkyne 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (CAS 155204-17-4). This compound is synthesized via the Sonogashira cross-coupling of iodobenzene with the terminal alkyne 3,5-dimethyl-1-hexyn-3-ol. Because the alkyne substrate is a sterically hindered propargylic alcohol, it is highly susceptible to specific side reactions that require precise control of the catalytic environment [1].
Troubleshooting & FAQs
Q1: Why am I observing significant amounts of a homocoupled alkyne byproduct instead of the desired cross-coupled product?A1: You are observing the Glaser homocoupling byproduct (1,4-bis(3,5-dimethyl-1-hydroxyhexyl)-1,3-butadiyne).
Mechanistic Causality: In the classic Sonogashira reaction, the copper(I) co-catalyst forms a copper acetylide intermediate. If trace oxygen is present in the reaction matrix, it oxidizes the Cu(I) species, triggering an oxidative homocoupling of the 3,5-dimethyl-1-hexyn-3-ol substrate.
Resolution: Ensure absolute anaerobic conditions. Degas both the THF solvent and the triethylamine (Et3N) base using at least three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes prior to catalyst addition. Maintain a strict positive argon pressure throughout the reaction [2].
Q2: My reaction shows cleavage of the 3,5-dimethyl-1-hexyn-3-ol starting material, yielding iodobenzene and unreacted fragments. What is happening?A2: Your substrate is undergoing a base-catalyzed retro-Favorskii reaction.
Mechanistic Causality: Propargylic alcohols, especially tertiary ones like 3,5-dimethyl-1-hexyn-3-ol, are highly sensitive to strong bases and elevated temperatures. The basic environment deprotonates the hydroxyl group, driving the expulsion of the alkyne moiety to form a ketone (3,5-dimethylhexan-3-one) and a terminal alkyne fragment.
Resolution: Avoid strong inorganic bases (e.g., KOH, Cs2CO3) or high-temperature refluxing. Utilize a mild amine base like Et3N as both the base and co-solvent, and strictly cap the reaction temperature at 55 °C [1].
Q3: The coupling is sluggish, and conversion plateaus at 50%. Should I increase the temperature?A3: No. Increasing the temperature beyond 60 °C will exacerbate retro-Favorskii cleavage and promote alkyne polymerization [2].
Mechanistic Causality: The plateau is likely due to catalyst deactivation (e.g., palladium black formation) or the inherent steric hindrance of the 3,5-dimethyl groups adjacent to the propargylic center, which slows down the transmetalation step.
Resolution: Increase the alkyne equivalents to 1.5–3.0 to drive the equilibrium forward. Ensure your Pd(PPh3)2Cl2 catalyst is fresh, as degraded phosphine ligands lead to rapid palladium aggregation.
Condition Optimization Data
To highlight the causality of reaction parameters, the following table summarizes the quantitative impact of varying conditions on the yield of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-.
Entry
Catalyst System (mol%)
Base / Solvent
Temp (°C)
Yield (%)
Major Observed Byproduct / Issue
1 (Optimized)
Pd(PPh3)2Cl2 (2%) / CuI (2%)
Et3N / THF (1:1)
55
88%
None (Clean conversion)
2
Pd(OAc)2 (2%) / PPh3 (4%) / CuI (2%)
K2CO3 / DMF
80
25%
Retro-Favorskii cleavage
3
Pd(PPh3)2Cl2 (2%) / CuI (2%)
Et3N / THF (1:1)
25
30%
Sluggish reaction (Incomplete)
4
Pd(PPh3)2Cl2 (2%) / CuI (2%) [Not Degassed]
Et3N / THF (1:1)
55
45%
Glaser homocoupling
5
Pd(PPh3)4 (5%) / CuI (5%)
DIPA / Toluene
60
65%
Trace polymerization
Standard Operating Procedure: Optimized Synthesis
This self-validating protocol incorporates built-in quality control checks to ensure reproducibility and high fidelity [1].
Tetrahydrofuran (THF) and Triethylamine (Et3N) (1:1 v/v, 0.2 M)
Step-by-Step Methodology:
System Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum. Backfill with ultra-high purity Argon. Repeat this cycle three times to ensure an anhydrous and anaerobic environment.
Solvent Degassing: In a separate flask, prepare a 1:1 mixture of THF and Et3N. Degas the mixture by bubbling Argon through a submerged needle for 30 minutes.
Catalyst Loading: Quickly add Pd(PPh3)2Cl2 (140 mg) and CuI (38 mg) to the Schlenk flask against a positive flow of Argon.
Reagent Addition: Inject the degassed THF/Et3N mixture (50 mL) into the Schlenk flask. Add iodobenzene (1.12 mL). Stir for 5 minutes at room temperature until the catalyst is fully dissolved (solution should appear pale yellow).
Substrate Injection: Add 3,5-dimethyl-1-hexyn-3-ol (2.25 mL) dropwise over 5 minutes. Validation Check: The solution should rapidly darken to a deep brown/black, indicating the successful formation of the active Pd(0) species and Cu-acetylide.
Reaction: Heat the mixture to 55 °C using a pre-calibrated oil bath. Stir for 10 hours.
Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and copper salts, washing the pad with ethyl acetate (3 x 20 mL).
Extraction & Washing: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH4Cl (50 mL) to remove amine salts, followed by brine (50 mL). Dry the organic layer over anhydrous Na2SO4.
Purification: Concentrate the solvent in vacuo. Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1) to isolate the pure 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-.
Mechanistic & Workflow Visualizations
Experimental workflow for Sonogashira coupling of 3,5-dimethyl-1-hexyn-3-ol.
Sonogashira catalytic cycle for 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- synthesis.
References
Title: Synthetic K+/Cl–-Selective Symporter across a Phospholipid Membrane.
Source: Journal of the American Chemical Society, 2014.
URL: [Link]
Title: Utilization of Sequential Palladium-Catalyzed Cross-Coupling Reactions in the Stereospecific Synthesis of Trisubstituted Olefins.
Source: Organic Process Research & Development, 2009.
URL: [Link]
Technical Support Center: Preventing Racemization of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Topic: Stereochemical Preservation of Chiral Tertiary Propargylic Alcohols Overview: The Challenge of Tertiary Propargylic Alcohols 1-Hexyn-...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Topic: Stereochemical Preservation of Chiral Tertiary Propargylic Alcohols
Overview: The Challenge of Tertiary Propargylic Alcohols
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (CAS 155204-17-4) is a highly sterically hindered, chiral tertiary propargylic alcohol. It is typically synthesized via the asymmetric addition of phenylacetylene to methyl isobutyl ketone (MIBK). Achieving high enantioselectivity during the alkynylation of ketones is inherently difficult due to their reduced propensity to coordinate to Lewis acids compared to aldehydes[1].
Even when a successful asymmetric synthesis is achieved (e.g., using zinc-ephedrine or Schiff-base amino alcohol catalysts[1]), the isolated product is highly susceptible to racemization. Because the hydroxyl group is situated on a tertiary carbon adjacent to an alkyne, the stereocenter can easily degrade during workup, purification, or storage via three primary mechanistic pathways.
Mechanistic Pathways of Racemization
Mechanistic pathways leading to the racemization of tertiary propargylic alcohols.
Troubleshooting & FAQs
Q1: Why does the enantiomeric excess (ee) of my product drop significantly during silica gel chromatography?A1: Standard silica gel is inherently acidic (pH ~4.5–5.5). For tertiary propargylic alcohols, this mild acidity is sufficient to protonate the hydroxyl group. The subsequent loss of water generates a planar, resonance-stabilized propargylic carbocation. Re-addition of water (or other nucleophiles) occurs from both faces with equal probability, leading to rapid racemization on the column[2].
Solution: Always buffer your silica gel by slurrying it with 1–2% triethylamine (Et₃N) in your non-polar solvent prior to loading the column.
Q2: I am using a zinc-catalyzed asymmetric alkynylation. Does the unreacted zinc catalyst cause racemization during the aqueous quench?A2: Yes. Excess zinc salts act as strong Lewis acids. If the reaction is quenched with aqueous acid (e.g., HCl) while high concentrations of zinc are present, the combined Lewis and Brønsted acidity severely exacerbates carbocation formation[1].
Solution: Quench the reaction at low temperatures (-20 °C to 0 °C) using a saturated ammonium chloride (NH₄Cl) solution. This buffers the pH to ~6, safely sequestering the zinc without triggering carbocation formation.
Q3: Can elevated temperatures during solvent evaporation lead to a loss of chirality?A3: Absolutely. Tertiary propargylic alcohols are highly susceptible to retro-alkynylation (the reverse of the alkynylation reaction) at elevated temperatures. This is particularly problematic if trace base or metal catalysts (such as Ru or Zn) remain in the mixture[3]. The molecule cleaves back into MIBK and phenylacetylene, which then recombine non-stereoselectively.
Solution: Maintain rotary evaporation water-bath temperatures strictly below 30 °C.
Q4: How do transition metal impurities affect the stereochemical integrity of the isolated alcohol?A4: Trace transition metals, particularly carbophilic Lewis acids like Gold (Au) or Silver (Ag), can strongly coordinate to the alkyne moiety, forming a metal-alkyne π-complex. This activation increases the electrophilicity of the propargylic position, facilitating ionization or Meyer-Schuster-type rearrangements that scramble the stereocenter[4].
Solution: Use metal scavengers (e.g., QuadraPure resin) or perform an aqueous workup with a chelating agent like EDTA to remove trace metals before storage.
The following table summarizes the impact of various workup and purification conditions on the enantiomeric excess of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-.
This protocol outlines a self-validating workflow for the synthesis of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- via zinc-catalyzed asymmetric alkynylation, specifically engineered to prevent stereochemical erosion.
Step 1: Catalyst Complexation
In a flame-dried Schlenk flask under argon, combine Zn(OTf)₂ (1.1 equiv) and (+)-N-Methylephedrine (1.2 equiv) in anhydrous toluene. Stir at 25 °C for 2 hours to ensure complete formation of the chiral zinc complex.
Step 2: Alkyne Activation
Add Et₃N (1.2 equiv) and phenylacetylene (1.5 equiv) to the flask. Stir for 30 minutes.
Causality: The base facilitates the deprotonation of the terminal alkyne, allowing the zinc to form a nucleophilic chiral zinc acetylide species.
Step 3: Asymmetric Addition
Cool the reaction mixture to -20 °C. Dropwise add MIBK (1.0 equiv). Maintain stirring at -20 °C for 48 hours.
Self-Validating Checkpoint 1 (Reaction Completion): Perform TLC analysis (Hexanes/EtOAc 8:2). The complete disappearance of MIBK validates the end of the alkynylation phase. Do not raise the temperature to force completion, as this induces retro-alkynylation.
Step 4: Buffered Quench (Critical)
Quench the reaction strictly at -20 °C by slowly adding saturated aqueous NH₄Cl.
Causality: Saturated NH₄Cl buffers the aqueous layer to a pH of ~6. If strong acids are used, the tertiary hydroxyl group is rapidly protonated, generating a carbocation that destroys the stereocenter[2].
Self-Validating Checkpoint 2 (pH Validation): Before extraction, verify the aqueous layer pH is between 6.0 and 7.0 using pH paper. If pH < 5, there is a high risk of carbocation-induced racemization.
Step 5: Extraction and Concentration
Extract the aqueous layer with pre-cooled methyl tert-butyl ether (MTBE). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
Self-Validating Checkpoint 3 (Temperature Control): Monitor the internal temperature during rotary evaporation. It must not exceed 30 °C to validate the prevention of thermal retro-alkynylation[3].
Step 6: Buffered Purification
Purify the crude product via flash column chromatography using silica gel that has been pre-slurried with 2% v/v Et₃N in hexanes. Elute with a hexanes/ethyl acetate gradient containing 1% Et₃N.
Causality: Pre-treating the silica with Et₃N neutralizes the acidic silanol groups, preserving the enantiomeric excess during isolation[2].
Technical Support Center: 3,5-Dimethyl-1-phenyl-1-hexyn-3-ol
Welcome to the dedicated technical support guide for 3,5-dimethyl-1-phenyl-1-hexyn-3-ol. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this tertiary propar...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for 3,5-dimethyl-1-phenyl-1-hexyn-3-ol. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this tertiary propargyl alcohol in their experimental workflows. As a valued member of the scientific community, we understand that unexpected experimental outcomes can be both time-consuming and costly. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you with the knowledge to anticipate potential challenges, diagnose issues as they arise, and ensure the integrity of your research.
Introduction to the Stability of Tertiary Propargyl Alcohols
Tertiary propargyl alcohols, such as 3,5-dimethyl-1-phenyl-1-hexyn-3-ol, are versatile intermediates in organic synthesis. However, their structural features—a hydroxyl group and an alkyne on a tertiary carbon—render them susceptible to specific degradation pathways, primarily acid-catalyzed rearrangements. Understanding these potential transformations is crucial for maintaining the purity of the compound and achieving reproducible experimental results.
The principal stability concerns for 3,5-dimethyl-1-phenyl-1-hexyn-3-ol revolve around two classical named reactions: the Meyer-Schuster rearrangement and the Rupe rearrangement.[1][2][3] Both pathways are promoted by acidic conditions and can lead to the formation of α,β-unsaturated ketones or aldehydes, which are often observed as impurities in aged or improperly handled samples.
Troubleshooting Guide
This section is designed to help you identify and resolve common stability-related issues encountered during the use of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol.
Observed Issue
Potential Cause(s)
Recommended Actions & Explanations
Appearance of a new peak in NMR/LC-MS analysis, suggesting the formation of an α,β-unsaturated ketone.
Acid-Catalyzed Rearrangement: The compound may have undergone a Meyer-Schuster or Rupe rearrangement due to exposure to acidic conditions.[1][3]
1. pH Neutralization: Ensure all solvents and reagents are neutral and free of acidic impurities. Consider passing solvents through a plug of basic alumina. 2. Amine Quench: For reactions where acidity is unavoidable, consider quenching the reaction mixture with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) immediately upon completion. 3. Aprotic Conditions: Whenever possible, utilize aprotic and anhydrous reaction conditions to minimize the presence of proton sources.
Discoloration of the compound (e.g., turning yellow or brown) upon storage.
1. Oxidation: Exposure to air can lead to oxidative degradation. 2. Polymerization: Trace impurities or exposure to light can initiate polymerization of the alkyne functionality.
1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light. 3. Low Temperature: Store at reduced temperatures (2-8 °C) to slow down degradation processes.
Inconsistent reaction yields or the formation of unexpected byproducts.
1. Purity of Starting Material: The starting material may already contain rearranged impurities that are interfering with the desired reaction. 2. Incompatible Reagents: Certain reagents may be acidic or promote rearrangement.
1. Purity Analysis: Before use, verify the purity of the 3,5-dimethyl-1-phenyl-1-hexyn-3-ol by NMR or GC-MS. 2. Reagent Compatibility Check: Review the compatibility of all reagents with tertiary propargyl alcohols. Avoid strongly acidic conditions where possible.
Difficulty in isolating the pure compound after synthesis or workup.
Degradation during Chromatography: The silica gel used in column chromatography is acidic and can induce rearrangement on the column.
1. Neutralize Silica Gel: Deactivate silica gel by treating it with a solution of triethylamine in the eluent system before packing the column. 2. Alternative Purification: Consider alternative purification methods such as distillation under reduced pressure or crystallization if applicable.
Frequently Asked Questions (FAQs)
Q1: I have noticed a change in the color of my 3,5-dimethyl-1-phenyl-1-hexyn-3-ol from colorless to a pale yellow. Is it still usable?
A change in color often indicates the formation of degradation products. While a pale yellow coloration might suggest minor impurity levels, it is crucial to re-analyze the compound's purity by a suitable analytical method (e.g., NMR, GC-MS) before use. The presence of new peaks will confirm degradation, and the material may need to be repurified or discarded to ensure the reliability of your experimental results.
Q2: My reaction requires acidic conditions. How can I minimize the degradation of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol?
If acidic conditions are unavoidable, several strategies can be employed to mitigate degradation:
Use of Milder Acids: Opt for milder or Lewis acids instead of strong Brønsted acids where the reaction chemistry allows.[1]
Low Temperatures: Running the reaction at lower temperatures will decrease the rate of the rearrangement reactions.
Controlled Addition: Add the acid slowly to the reaction mixture to avoid localized high concentrations.
Immediate Quenching: As soon as the desired transformation is complete, neutralize the acid with a suitable base.
Q3: What are the expected degradation products of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol?
Under acidic conditions, the primary degradation products are expected to be α,β-unsaturated ketones resulting from either a Meyer-Schuster or a Rupe rearrangement. The specific structure of the product will depend on the exact rearrangement pathway, which can be influenced by the reaction conditions.
Q4: What are the ideal storage conditions for 3,5-dimethyl-1-phenyl-1-hexyn-3-ol?
To ensure the long-term stability of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol, it should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at a low temperature (refrigerator, 2-8 °C). The container should be tightly sealed to prevent exposure to air and moisture.
Q5: Can I use silica gel for the purification of this compound?
Standard silica gel is acidic and can cause the compound to degrade on the column. If silica gel chromatography is necessary, it is highly recommended to use silica gel that has been deactivated with a base, such as triethylamine. Alternatively, other purification techniques like preparative TLC with deactivated silica or distillation could be considered.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
Objective: To determine the purity of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol and identify potential rearrangement impurities.
Materials:
3,5-dimethyl-1-phenyl-1-hexyn-3-ol sample
Deuterated chloroform (CDCl₃)
NMR tubes
NMR spectrometer
Procedure:
Dissolve approximately 10-20 mg of the 3,5-dimethyl-1-phenyl-1-hexyn-3-ol sample in ~0.7 mL of CDCl₃.
Transfer the solution to an NMR tube.
Acquire a ¹H NMR spectrum.
Analysis:
Look for the characteristic peaks of the starting material.
The presence of peaks in the vinylic region (δ 5-7 ppm) may indicate the formation of α,β-unsaturated ketones from rearrangement.
Integrate the peaks corresponding to the starting material and any impurities to quantify the purity. For a comprehensive list of chemical shifts for common laboratory solvents and impurities, refer to Gottlieb, H. E., et al. (1997).[4]
Protocol 2: Small-Scale Stability Test Under Acidic Conditions
Objective: To assess the stability of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol in the presence of a mild acid.
Dissolve a small amount (e.g., 50 mg) of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol in 1 mL of anhydrous DCM in a clean, dry vial.
Take an initial sample for TLC and NMR analysis (T=0).
Add a catalytic amount of p-TsOH (e.g., 1-2 mg) to the vial.
Stir the reaction at room temperature.
Monitor the reaction progress by TLC every 30 minutes.
After a few hours, or when a significant change is observed on TLC, quench the reaction with a drop of triethylamine.
Remove the solvent under reduced pressure and analyze the residue by ¹H NMR.
Analysis: Compare the NMR spectrum of the acid-treated sample with the T=0 sample to identify and quantify the formation of degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the potential acid-catalyzed rearrangement pathways for 3,5-dimethyl-1-phenyl-1-hexyn-3-ol.
Caption: Meyer-Schuster Rearrangement Pathway
Caption: Rupe Rearrangement Pathway
References
Meyer–Schuster rearrangement. In Wikipedia. Retrieved March 28, 2026, from [Link]
Cadierno, V., Francos, J., & Gimeno, J. (2009). A simple and versatile re-catalyzed Meyer-Schuster rearrangement of propargylic alcohols to alpha,beta-unsaturated carbonyl compounds. Chemistry (Weinheim an der Bergstrasse, Germany), 15(16), 3940–3944. [Link]
Meyer-Schuster Rearrangement. SynArchive. Retrieved March 28, 2026, from [Link]
Engel, D. A., & Dudley, G. B. (2009). The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry, 7(20), 4149–4158. [Link]
Moran, W. J., & Rodríguez, A. (2012). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Organic Letters, 14(15), 3894–3897. [Link]
Rupe Rearrangement. SynArchive. Retrieved March 28, 2026, from [Link]
Rupe Rearrangement. (2023, December 26). YouTube. Retrieved March 28, 2026, from [Link]
Rupe rearrangement. ResearchGate. Retrieved March 28, 2026, from [Link]
Rupe Rearrgment. Slideshare. Retrieved March 28, 2026, from [Link]
Panda, S., & Ghorai, P. (2018). Scope and advances in the catalytic propargylic substitution reaction. Beilstein Journal of Organic Chemistry, 14, 2358–2411. [Link]
Synthesis of 3‐aryl propargyl alcohols 1. ResearchGate. Retrieved March 28, 2026, from [Link]
Zhang, J., et al. (2019). Synthesis of cyclic phenyl hexayne from Me3Si-/Ph2P(O)-protected ethynes. Beilstein Journal of Organic Chemistry, 15, 843–847. [Link]
Richardson, W. H., & Smith, R. S. (1973). Phosphorus-containing products from the reaction of propargyl alcohols with phosphorus trihalides. 4. Alkyl substituent effects. The Journal of Organic Chemistry, 38(25), 4218–4223. [Link]
Le, C. H., et al. (2016). Electrophilic halogenations of propargyl alcohols. RSC Advances, 6(100), 98097–98125. [Link]
Chemical Handling and Storage. University of Toronto Scarborough. Retrieved March 28, 2026, from [Link]
(±)-3,5-dimethyl-1-hexyn-3-ol, 107-54-0. The Good Scents Company. Retrieved March 28, 2026, from [Link]
Le, C. H., et al. (2016). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 6(100), 98097–98125. [Link]
1-Hexyn-3-ol, 3,5-dimethyl-. NIST WebBook. Retrieved March 28, 2026, from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
1-Hexyn-3-ol, 3,5-dimethyl-. NIST WebBook. Retrieved March 28, 2026, from [Link]
Wang, Y., et al. (2021). Advances in the direct transformations of propargylic alcohols and sulphur-containing reagents. Organic & Biomolecular Chemistry, 19(2), 273–290. [Link]
Kobayashi, E., & Togo, H. (2019). Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles. Synthesis, 51(19), 3723–3735. [Link]
Technical Support Center: Troubleshooting 3,5-dimethyl-1-phenylhex-1-yn-3-ol Synthesis
Welcome to the Technical Support Center. This guide is engineered for discovery scientists and process chemists troubleshooting low conversion rates in the synthesis and functionalization of 3,5-dimethyl-1-phenylhex-1-yn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for discovery scientists and process chemists troubleshooting low conversion rates in the synthesis and functionalization of 3,5-dimethyl-1-phenylhex-1-yn-3-ol (CAS: 155204-17-4)[1]. As a sterically hindered tertiary propargylic alcohol, this molecule presents unique kinetic and thermodynamic challenges during synthesis, primarily manifesting as stalled cross-couplings or competitive enolization during acetylide additions.
This guide provides mechanistic root-cause analyses, self-validating experimental protocols, and actionable Q&A to restore high-yielding reactions.
Part 1: Diagnostic Matrix for Low Conversion
Before altering your synthetic route, use this diagnostic matrix to correlate your observed analytical data with the underlying chemical failure mode.
Synthesis Route
Observed Symptom (GC-MS/NMR)
Primary Mechanistic Cause
Self-Validating Analytical Check
Remediation Strategy
Sonogashira Coupling
High unreacted iodobenzene; Alkyne depleted.
Glaser Homocoupling:O2
contamination causes Cu-mediated oxidative dimerization of the alkyne.
Detect alkyne dimer (
M+=250
) via LC-MS/GC-MS.
Rigorous freeze-pump-thaw degassing; separate Pd/Cu streams in flow[2].
Sonogashira Coupling
Both starting materials unreacted; Black precipitate.
Catalyst Deactivation: Ligand dissociation leading to Pd(0) aggregation into inactive Pd black.
Spike test with 1-hexyne; if it fails to couple, the catalyst is dead[3].
Switch to Buchwald G3/G4 precatalysts or increase phosphine ligand loading[4].
Acetylide Addition
High recovery of MIBK; Alkyne intact.
Ketone Enolization: Strong bases (e.g., n-BuLi) deprotonate the
α
-protons of MIBK instead of adding to the carbonyl.
Quench with
D2O
; observe deuterium incorporation at the MIBK
α
-position via
1H
-NMR.
Transmetalate to
Me2Zn
or use
CeCl3
to increase carbonyl electrophilicity[5].
Part 2: Mechanistic Q&A and Troubleshooting
Q1: My Sonogashira coupling between 3,5-dimethyl-1-hexyn-3-ol and iodobenzene stalls at 30% conversion. Adding more Pd catalyst doesn't help. What is the root cause?
A: Stalled conversion in this specific coupling is rarely a simple lack of active palladium; it is a kinetic bottleneck at the transmetalation step exacerbated by steric hindrance. The bulky tertiary alcohol moiety of 3,5-dimethyl-1-hexyn-3-ol slows down the transfer of the acetylide from Copper to Palladium.
Because transmetalation is slow, the resting state of the catalyst becomes vulnerable. If even trace amounts of oxygen are present, the Cu(I)-acetylide intermediate will undergo competitive Glaser homocoupling , consuming your alkyne and generating water, which further degrades the Pd catalyst into inactive Pd black[4]. Adding more Pd will not overcome oxygen contamination or substrate sterics.
Solution: You must shift the kinetic balance. First, ensure absolute exclusion of oxygen. Second, utilize an electron-rich, sterically demanding ligand (like XPhos) to accelerate reductive elimination and clear the catalytic cycle. If scaling up, consider continuous flow chemistry where Pd and Cu catalysts are kept in separate streams until the point of reaction, which prevents premature Pd-black formation[2].
Fig 1. Sonogashira cycle highlighting steric bottlenecks and deactivation pathways.
Q2: I am synthesizing the title compound via the nucleophilic addition of phenylacetylene to methyl isobutyl ketone (MIBK). I recover mostly unreacted ketone. Why is the nucleophilic attack failing?
A: The failure is due to a competing acid-base reaction. MIBK (4-methyl-2-pentanone) possesses acidic
α
-protons. When you use a strong, hard base like
n
-butyllithium to generate the lithium phenylacetylide, the resulting nucleophile is highly basic. Because MIBK is sterically hindered (due to the isobutyl group), the activation energy for 1,2-nucleophilic addition is high. Consequently, the acetylide acts as a base, deprotonating MIBK to form an enolate. This enolization is a dead-end parasitic pathway.
Solution: You must decouple basicity from nucleophilicity. Instead of relying solely on lithium acetylides, transmetalate the intermediate to Zinc using
Me2Zn
[5]. Dimethylzinc mediates the addition of acetylenes to ketones via a highly organized, ligand-like transition state that activates the carbonyl oxygen while suppressing
α
-deprotonation.
Fig 2. Competing pathways in acetylide addition: Nucleophilic addition vs. enolization.
Q3: How can I verify if my low conversion is due to catalyst poisoning or inherent substrate sterics?
A: Employ a kinetic spike experiment . If your reaction stalls at 30%, inject a highly reactive, unhindered internal standard (e.g., 1-hexyne for Sonogashira, or cyclohexanone for acetylide addition) directly into the stalled reaction mixture.
Result A: If the standard is rapidly consumed and coupled, your catalyst system is active, and the low conversion is strictly due to the steric bulk of your specific substrate.
Result B: If the standard fails to react, your catalyst has been poisoned. This is often caused by elemental sulfur impurities in starting materials[3] or complete oxidation of the metal center.
Part 3: Self-Validating Experimental Protocols
Protocol A: High-Conversion Sonogashira Coupling
Designed to overcome steric hindrance and prevent Glaser homocoupling.
Preparation & Degassing: Charge a Schlenk flask with
Pd(PPh3)4
(5 mol%) and
CuI
(10 mol%). Add anhydrous THF and triethylamine (
Et3N
) in a 1:1 ratio. Critical Step: Subject the solvent mixture to three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen.
Substrate Addition: Under a positive pressure of Argon, add iodobenzene (1.0 equiv). Stir for 5 minutes to allow oxidative addition.
Slow Alkyne Addition: Dissolve 3,5-dimethyl-1-hexyn-3-ol (1.2 equiv) in degassed THF. Add this solution dropwise over 1 hour via a syringe pump. Causality: Slow addition keeps the steady-state concentration of the Cu-acetylide low, statistically minimizing the chance of Glaser dimerization while the slow transmetalation occurs.
Validation: At 4 hours, pull a 50
μL
aliquot, quench with aqueous
NH4Cl
, extract with EtOAc, and run GC-MS. You should observe the product mass (
M+=202.29
)[1] and zero alkyne dimer (
M+=250
).
Protocol B: Zinc-Mediated Acetylide Addition
Designed to suppress MIBK enolization.
Acetylide Generation: In an oven-dried flask under Argon, dissolve phenylacetylene (1.2 equiv) in anhydrous toluene. Cool to 0 °C.
Zinc Mediation: Slowly add a 2.0 M solution of
Me2Zn
in toluene (1.2 equiv)[5]. Stir at room temperature for 30 minutes. The evolution of methane gas indicates the formation of the zinc acetylide.
Ketone Addition: Cool the mixture back to 0 °C. Add methyl isobutyl ketone (MIBK) (1.0 equiv) dropwise.
Reaction & Quench: Allow the reaction to warm to room temperature and stir for 12 hours. The zinc complex acts as a Lewis acid, activating the MIBK carbonyl without triggering
α
-deprotonation. Quench carefully with saturated aqueous
NH4Cl
.
Validation: Analyze the crude mixture via
1H
-NMR. The disappearance of the terminal alkyne proton (
∼3.0
ppm) and the appearance of the tertiary alcohol OH peak confirm successful conversion.
Technical Support Center: Catalyst Removal from Propargylic Alcohol Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the critical step of catalyst removal from reac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the critical step of catalyst removal from reaction mixtures involving the synthesis or derivatization of substituted propargylic alcohols, such as 3,5-dimethyl-1-phenyl-1-hexyn-3-ol. Ensuring the complete removal of transition metal catalysts is paramount for the integrity of downstream applications and is a strict requirement for active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is catalyst removal so critical in pharmaceutical development?
Residual transition metals, even at trace levels, are a significant concern in pharmaceutical manufacturing. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products due to their potential toxicity. For instance, palladium, a common catalyst, is generally restricted to low parts-per-million (ppm) levels in APIs.[1] Beyond toxicity, residual metals can compromise the stability of the drug substance and interfere with subsequent synthetic steps or biological assays.[2]
Q2: What are the most common catalysts used in reactions involving substituted 1-hexyn-3-ols?
The synthesis of complex propargylic alcohols or their use in further transformations often involves palladium-catalyzed cross-coupling reactions.[3] Reactions like the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, are common and utilize a palladium catalyst, often with a copper(I) co-catalyst.[4][5] Other palladium-mediated reactions, such as Stille cross-coupling, can also be employed.[6][7] Therefore, palladium and copper are the most frequent metallic impurities encountered.
Q3: What are the main strategies for catalyst removal?
The primary methods for removing residual metal catalysts from organic reaction mixtures can be broadly categorized as:
Adsorption: Using materials with a high surface area and affinity for the metal, such as activated carbon or silica.[8][9]
Scavenging: Employing functionalized resins (metal scavengers) that selectively bind to the metal. Thiol or triazine-functionalized resins are particularly effective for soft metals like palladium.[10][11]
Extraction: Using aqueous solutions containing chelating agents to pull the metal out of the organic phase.[12]
Chromatography: Separating the desired compound from the catalyst and other impurities based on differential adsorption on a stationary phase, typically silica gel.[13]
Crystallization: Purifying the final product by crystallization, which can leave the metal impurities behind in the mother liquor.[14]
Q4: How do I choose the best removal method for my specific reaction?
The optimal method depends on several factors: the nature of the catalyst (homogeneous vs. heterogeneous), the properties of your target molecule (stability, polarity), the solvent system, the required level of purity, and the scale of the reaction. The decision-making process often involves a multi-step approach.
Caption: Decision workflow for selecting a catalyst removal method.
Troubleshooting Guide
Problem: My product is still colored after initial work-up, indicating residual catalyst.
Cause: A persistent color (often reddish, brown, or black) in the organic phase after an aqueous work-up suggests the presence of soluble or colloidal palladium species.[3] This can happen if the palladium catalyst has decomposed into nanoparticles (palladium black) or if it forms soluble complexes with ligands or the product itself.[12]
Solution:
Filtration through Celite®: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This is effective at removing finely dispersed solids like palladium on carbon or palladium black.[12][15]
Activated Carbon Treatment: Stirring the solution with activated carbon (typically 1-5 wt%) for several hours can effectively adsorb colored impurities and residual palladium. Pharmaceutical-grade activated carbon is recommended to avoid introducing new impurities.[16] The carbon is then removed by filtration.
Problem: ICP-MS analysis shows high levels of residual palladium (>100 ppm) in my product after chromatography.
Cause: While column chromatography is a powerful purification tool, it may not be sufficient to remove all traces of palladium, especially if the metal co-elutes with the product.[2][12] Some palladium complexes can have moderate polarity and travel down the column. A study by ACS Medicinal Chemistry Letters highlighted that significant palladium levels can remain after chromatography alone.[2]
Solution:
Metal Scavenger Resins: This is the most targeted and effective method for reducing metal content to very low levels.[3] Resins functionalized with thiol or trimercaptotriazine (TMT) groups show a high affinity for palladium.[11][17]
Procedure: Stir the product solution with 3-5 equivalents of the scavenger resin (relative to the initial catalyst loading) at room temperature for several hours to 24 hours.[11] The resin is then simply filtered off.
Mechanism: The functional groups on the resin act as strong ligands, chelating the palladium and sequestering it onto the insoluble polymer support.
Caption: Mechanism of a thiol-based scavenger resin binding palladium.
Problem: The catalyst removal process is causing degradation of my product.
Cause: Propargylic alcohols can be sensitive to certain conditions.[18] For example, they can be unstable under strongly acidic or basic conditions, or at elevated temperatures, potentially leading to decomposition.[19] Some purification media could also have residual acidity or basicity.
Solution:
Use Neutral pH Adsorbents: Ensure that any silica gel, activated carbon, or scavenger resins used are pH neutral. If necessary, wash them with a suitable solvent before use.
Avoid High Temperatures: Perform scavenging or adsorption steps at room temperature unless a higher temperature is explicitly required and has been shown to be safe for the product. Distillation, if used, should be performed under reduced pressure to lower the boiling point and minimize thermal stress.[20][21]
Screen for Compatibility: Before committing the entire batch, test the stability of your product with the chosen removal agent on a small scale. Dissolve a small amount of purified product with the scavenger or adsorbent and monitor for any degradation by TLC or LC-MS over 24 hours.
Comparison of Common Catalyst Removal Methods
Method
Typical Efficiency
Scalability
Cost
Key Considerations
Filtration (Celite®)
Low (for dissolved metals)
Excellent
Low
Effective only for heterogeneous or precipitated metals.[13]
Activated Carbon
Moderate to High
Good
Low-Moderate
Can adsorb the product, reducing yield. Requires screening.[22][23]
Column Chromatography
Moderate to High
Poor to Moderate
High
Can be inefficient for trace removal; solvent-intensive.[2]
Scavenger Resins
Very High (>99%)
Excellent
High
Highly selective and effective for achieving very low ppm levels.[3][9]
Aqueous Extraction
Low to Moderate
Excellent
Low
Efficiency depends heavily on the catalyst complex and solvent system.[1]
Detailed Protocols
Protocol 1: Activated Carbon Treatment
Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate, toluene, or acetonitrile).
Add 2-5% by weight of pharmaceutical-grade activated carbon to the solution.[8]
Stir the suspension vigorously at room temperature for 2-12 hours. Monitor the removal of color visually and check metal content on a sample if possible.
Prepare a short pad of Celite® (approx. 1-2 cm thick) in a sintered glass funnel.
Filter the mixture through the Celite® pad to remove the activated carbon.
Wash the pad thoroughly with the same solvent to ensure complete recovery of the product.
Combine the filtrates and remove the solvent under reduced pressure.
Protocol 2: Application of a Thiol-Based Scavenger Resin
Dissolve the crude product (ideally after initial filtration/work-up) in a compatible solvent (e.g., THF, DCM, Toluene).[11]
Add a thiol-functionalized silica or polystyrene scavenger resin (3-5 equivalents relative to the initial amount of palladium catalyst).
Stir the mixture at room temperature for 4-24 hours. Reaction progress can be monitored by taking small aliquots, filtering, and analyzing for residual palladium via ICP-MS.[1]
Filter off the resin using standard laboratory filtration equipment.
Wash the resin with fresh solvent to recover any adsorbed product.
Combine the filtrates and remove the solvent under reduced pressure to yield the purified product.
Final Verification
Regardless of the method used, the final concentration of residual metal must be confirmed using a highly sensitive analytical technique. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace elemental impurities in APIs and can detect metals at parts-per-billion (ppb) levels.[14][24][25]
References
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily? Retrieved from [Link]
Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. Retrieved from [Link]
Norlab. (n.d.). Biotage® MP-TMT - Palladium Scavenger. Retrieved from [Link]
Suneeta Carbon. (2025, November 25). Activated Carbon for Pharmaceutical Industry: Applications, Benefits, and Selection Guide. Retrieved from [Link]
Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1629. [Link]
Chen, Y., et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). Organic Process Research & Development, 14(4), 934-937. [Link]
Google Patents. (n.d.). US7084287B2 - Method of removing palladium.
Sciencemadness Discussion Board. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved from [Link]
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
Calgon Carbon. (n.d.). Catalyst Support with Activated Carbon. Retrieved from [Link]
AOP. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Retrieved from [Link]
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(7), 1145-1150. [Link]
Google Patents. (n.d.). DE10291259T5 - Process for the separation and production of propargyl alcohol.
Morven. (2025, January 30). What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? Retrieved from [Link]
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
Google Patents. (n.d.). US20030109757A1 - Method for separation and recovery of propargyl alcohol.
Pharmaceutical Technology. (2021, March 3). Oncoming Elemental Impurity Analysis. Retrieved from [Link]
Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols. Thieme.
SLS Ireland. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol, 98%. Retrieved from [Link]
Chemviron. (2024, October 30). Specialised Activated Carbon Solutions for Pharma Industry. Retrieved from [Link]
Sterling Pharma Solutions. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Retrieved from [Link]
Heycarbons. (2024, November 7). Application of activated carbon as a catalyst and catalyst carrier. Retrieved from [Link]
All 'Bout Chemistry. (2026, January 27). Sonogashira Coupling Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
¹H and ¹³C NMR analysis of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is not merely a matter of budget—it is a matter of matching instrumental physics to molecular complexity. Chiral...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is not merely a matter of budget—it is a matter of matching instrumental physics to molecular complexity. Chiral alkynols, such as 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- , are highly valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. However, their structural verification presents unique challenges due to the presence of chiral centers that induce complex spin-spin coupling networks.
This guide provides an objective, data-supported comparison of three tiers of Nuclear Magnetic Resonance (NMR) platforms—Benchtop (60 MHz), Standard High-Field (400 MHz), and Ultra-High-Field (600+ MHz)—for the analysis of this specific chiral alkynol.
To understand why instrument selection matters, we must first deconstruct the target molecule: 3,5-dimethyl-1-phenyl-1-hexyn-3-ol .
The structure consists of a phenylacetylene moiety attached to a tertiary alcohol carbon (C3), which is further attached to a methyl group and an isobutyl group (-CH₂-CH(CH₃)₂). The critical analytical feature here is the chiral center at C3 .
Because C3 is asymmetric, the molecule lacks an internal plane of symmetry. This spatial asymmetry profoundly affects the adjacent isobutyl group:
Diastereotopic Methylene Protons (C4): The two protons on the C4 carbon are in distinct magnetic environments. They are diastereotopic and will not have the same chemical shift[1]. Instead of a simple triplet or doublet, they couple to each other (geminal coupling, J ≈ 14 Hz) and to the C5 methine proton (vicinal coupling), creating a complex ABX or AMX spin system[2].
Diastereotopic Methyl Groups (C5/C6): Similarly, the two methyl groups terminating the isobutyl chain are diastereotopic. They will appear as two distinct doublets rather than a single six-proton doublet[3].
When the difference in chemical shift (
Δν
) between these protons is roughly equal to or smaller than their coupling constant (
J
), second-order effects (roofing, peak distortion, and severe overlap) occur. Overcoming this requires increasing the external magnetic field (
B0
) to increase
Δν
while
J
remains constant.
Logical flow of how the C3 chiral center induces diastereotopic signal splitting in NMR.
Platform Comparison: Benchtop vs. High-Field NMR
We evaluate three distinct instrumental approaches for analyzing this molecule. While benchtop NMR has revolutionized in-lab reaction monitoring and chemometric analysis (such as polymer molecular weight determination)[4], its utility in resolving complex stereochemical features is fundamentally limited by its field strength[5].
*Note: At 60 MHz, the C4 methylene, C5 methine, and C3 methyl signals often collapse into a massive, uninterpretable alkyl envelope.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol describes a self-validating workflow for the structural elucidation of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol using a 600 MHz NMR equipped with a cryoprobe. The system is "self-validating" because it uses 2D correlation (HSQC/HMBC) to definitively prove the 1D assignments, leaving no room for interpretive ambiguity.
Step 1: Sample Preparation (Causality: Minimizing line broadening)
Weigh 15 mg of highly purified 3,5-dimethyl-1-phenyl-1-hexyn-3-ol.
Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ is non-polar, preventing disruption of potential intramolecular hydrogen bonding, while TMS provides a rigorous 0.00 ppm internal calibration point.
Transfer to a high-quality 5 mm NMR tube (rated for >600 MHz to ensure perfect concentricity and magnetic shimming).
Step 2: 1D ¹H and ¹³C Acquisition
Acquire a standard 1D ¹H spectrum (zg30 pulse sequence, 16 scans, D1 = 2 sec).
Acquire a 1D ¹³C{¹H} decoupled spectrum (zgpg30, 1024 scans).
Validation Checkpoint: The ¹³C spectrum must show exactly 14 distinct carbon signals. The presence of two distinct signals around ~23.5 and 24.0 ppm confirms the diastereotopic nature of the terminal methyls.
Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
Acquire a ¹H-¹³C HSQC spectrum.
Validation Checkpoint: Observe the cross-peaks for the C4 carbon (~50.5 ppm). In the HSQC spectrum, this single carbon frequency will correlate to two distinct proton frequencies (1.75 ppm and 1.65 ppm). This is the definitive, self-validating proof that the C4 protons are diastereotopic and attached to the same carbon.
Decision matrix for selecting the appropriate NMR platform for chiral alkynol analysis.
Conclusion & Recommendations
For the routine monitoring of the synthesis of 3,5-dimethyl-1-phenyl-1-hexyn-3-ol (e.g., tracking the disappearance of the terminal alkyne proton if undergoing a coupling reaction), a Benchtop 60 MHz NMR is highly cost-effective and sufficient.
However, for rigorous structural elucidation, impurity profiling, or regulatory submission (IND/NDA), the complex diastereotopic splitting caused by the C3 chiral center mandates the use of a High-Field (400 MHz) or Ultra-High-Field (600 MHz) platform. Only at these higher magnetic fields does the
Δν/J
ratio become large enough to resolve the heavily overlapping alkyl envelope into cleanly interpretable ABX systems and distinct diastereotopic methyl doublets.
References
Burger, R., et al. (2022). "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin." ResearchGate. Available at:[Link][4]
Farjon, J., et al. (2021). "High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances." PubMed. Available at:[Link][5]
Master Organic Chemistry. (2022). "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Master Organic Chemistry. Available at:[Link][1]
Structural Elucidation of Chiral Propargylic Alcohols: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods for 1-Hexyn-3-ol Derivatives
Chiral propargylic alcohols, such as 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl- derivatives, are highly valued intermediates in asymmetric synthesis, natural product characterization, and drug development[1]. The spatial arran...
Author: BenchChem Technical Support Team. Date: April 2026
Chiral propargylic alcohols, such as 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl- derivatives, are highly valued intermediates in asymmetric synthesis, natural product characterization, and drug development[1]. The spatial arrangement of substituents around the C3 stereocenter dictates their biological efficacy and downstream reactivity. As a Senior Application Scientist, I frequently encounter the critical bottleneck of unambiguously assigning the absolute configuration of these molecules.
While spectroscopic methods are routinely employed, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard[1]. This guide objectively compares the performance of SCXRD against Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD), providing actionable, field-proven protocols designed as self-validating systems for structural verification.
Methodological Comparison: SCXRD vs. NMR vs. VCD
When selecting a structural elucidation technique, the decision matrix must balance sample state, turnaround time, and the required confidence level[1].
Table 1: Quantitative Comparison of Absolute Configuration Methodologies
Parameter
Single-Crystal X-ray Diffraction (SCXRD)
NMR Spectroscopy (Mosher's Method)
Vibrational Circular Dichroism (VCD)
Typical Sample Amount
< 1 mg (Single crystal ~0.1 mm)
1–5 mg
5–10 mg
Data Acquisition Time
6–24 hours
4–6 hours (including derivatization)
12–24 hours
Absolute Configuration
Direct & Unambiguous (via Flack Parameter)
Indirect (Empirical Model Dependent)
Indirect (Requires DFT Calculations)
Derivatization Required?
Often yes (to induce crystallinity/heavy atoms)
Yes (formation of MTPA esters)
No
Key Limitations
Crystal growth is a kinetic bottleneck
Conformational flexibility causes errors
High computational overhead
Causality Insight:1 relies on the magnetic anisotropy of MTPA esters. However, the steric bulk of the 3,5-dimethyl-1-phenyl- substituent on the 1-hexyn-3-ol scaffold can perturb the idealized extended conformation, leading to anomalous
Δδ
values and potential misassignment[1]. VCD avoids derivatization but requires resource-intensive Density Functional Theory (DFT) calculations to simulate spectra. SCXRD bypasses these empirical and computational assumptions, providing a direct, mathematically rigorous spatial map of the atomic lattice[2].
The Mechanics of SCXRD for 1-Hexyn-3-ol Derivatives
Propargylic alcohols often present as viscous liquids or low-melting solids. To utilize SCXRD, we must engineer a highly ordered crystalline state.
The Derivatization Strategy: We synthesize heavy-atom derivatives, such as 4-bromobenzoate esters or 3[3].
Why? (Causality): The introduction of a heavy atom (like Bromine or Chlorine) serves a dual mechanistic purpose. First, it increases the molecular weight and introduces strong intermolecular forces (e.g., halogen bonding,
π−π
stacking), drastically improving the thermodynamic probability of forming high-quality single crystals. Second, it maximizes the anomalous dispersion effect during X-ray diffraction, which is essential for calculating a reliable Flack parameter—the definitive metric for absolute configuration[4].
Workflow Visualization
Workflow for absolute configuration determination via X-ray crystallography.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following methodology is designed as a self-validating loop where each step contains an internal quality control check.
Protocol A: Heavy-Atom Derivatization and Crystal Growth
Derivatization : React the enantioenriched 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl- (1.0 eq) with 4-bromobenzoyl chloride (1.2 eq) in anhydrous dichloromethane using DMAP (0.1 eq) and triethylamine (1.5 eq).
Causality: DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer to ensure complete conversion of the sterically hindered secondary alcohol.
Validation Check: Isolate the ester and confirm >99% purity via
1
H NMR. Even minor impurities will disrupt the delicate crystal lattice, preventing nucleation.
Solvent Selection : Dissolve 10 mg of the purified ester in 0.5 mL of a highly soluble solvent (e.g., ethyl acetate or 2-propanol) in a 1-dram inner vial[4].
Vapor Diffusion Setup : Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., hexanes or water). Seal the outer vial tightly[4].
Causality: Vapor diffusion allows the anti-solvent to slowly permeate the inner solution, gradually lowering solubility. This slow kinetic regime favors the nucleation of a single, well-ordered crystal rather than rapid, amorphous precipitation.
Harvesting : After 3–7 days, inspect the vial under a polarized light microscope.
Validation Check: Select a crystal (~0.1 x 0.1 x 0.2 mm) that exhibits uniform extinction when rotated under cross-polarizers. This optical behavior confirms it is a single crystal and not a twinned aggregate.
Protocol B: X-ray Diffraction and Absolute Structure Refinement
Mounting : Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to a cold nitrogen stream (100 K) on the diffractometer.
Causality: Cryocooling minimizes thermal atomic displacement (the Debye-Waller factor), significantly enhancing high-angle diffraction intensities and overall structural resolution.
Data Collection : Utilize Cu K
α
radiation (
λ=1.54184
Å) rather than standard Mo K
α
[3].
Causality: Cu K
α
radiation interacts more strongly with the electrons of lighter atoms (C, O) and the heavy Br atom, producing a much larger anomalous scattering signal (
Δf′′
). This enhanced signal is mathematically critical for distinguishing between enantiomers.
Refinement : Integrate data using SAINT and apply a multi-scan absorption correction (SADABS)[5]. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL)[6].
Validation Check: The system is validated if the final
R1
factor is < 0.05 (indicating excellent agreement between the model and experimental data) and the4[4]. A Flack parameter near 1.0 indicates the inverted enantiomer was modeled.
Experimental Data & Performance Metrics
In comparative studies of chiral propargylic alcohols, SCXRD consistently outperforms spectroscopic methods in terms of absolute certainty. For instance, in complex rhodium-catalyzed hydrosilylation studies involving 1-phenyl-1-hexyn-3-ol derivatives, SCXRD was pivotal in confirming the stereochemical outcomes of the catalytic cycle. The diffraction data yielded precise bond lengths (e.g., C-O bonds at ~1.43 Å) and bite angles that NMR could only infer, solidifying the mechanistic understanding of the reaction[5][6]. Furthermore, the application of chiral phthalic acid derivatization to similar alcohols has repeatedly yielded Flack parameters of exactly 0.00(1), providing irrefutable proof of absolute configuration[3].
Conclusion
While Mosher's ester NMR analysis provides a rapid, solution-phase estimation of absolute configuration for 1-hexyn-3-ol, 3,5-dimethyl-1-phenyl- derivatives, it remains vulnerable to conformational artifacts. As demonstrated, Single-Crystal X-ray Crystallography—when coupled with strategic heavy-atom derivatization, vapor diffusion, and Cu K
α
radiation—provides an unambiguous, self-validating structural map. For researchers and drug development professionals where stereochemical certainty is a strict regulatory requirement, SCXRD remains the indispensable tool.
References
Benchchem. "Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols." 1
Springer Nature. "Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction." 2
TCI Chemicals. "Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination." 3
NIH / PMC. "Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds." 4
ACS Publications. "Self-Isomerized–Cyclometalated Rhodium NHC Complexes as Active Catalysts in the Hydrosilylation of Internal Alkynes." 5
University of Pretoria. "Self-Isomerized−Cyclometalated Rhodium NHC Complexes as Active Catalysts in the Hydrosilylation of Internal Alkynes." 6
A Senior Application Scientist's Guide to the Reactivity of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
Executive Summary This guide provides an in-depth technical analysis of the chemical reactivity of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (CAS 155204-17-4), a propargyl alcohol of significant interest in synthetic chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This guide provides an in-depth technical analysis of the chemical reactivity of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (CAS 155204-17-4), a propargyl alcohol of significant interest in synthetic chemistry. Due to its specific structural attributes—a terminal phenyl-substituted alkyne, a tertiary alcohol, and notable steric hindrance around the carbinol center—this molecule presents a unique reactivity profile. This document outlines its predicted behavior in key synthetic transformations, including palladium-catalyzed cross-coupling, oxidation, selective hydrogenation, and cycloaddition reactions. Through a comparative analysis with structurally related analogs, we elucidate the interplay of steric and electronic factors that govern its utility. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a robust framework for incorporating this versatile building block into their synthetic programs.
Introduction: The Strategic Value of Propargyl Alcohols
Propargyl alcohols are a cornerstone of modern organic synthesis, serving as versatile precursors to a vast array of molecular architectures. The dual functionality of the hydroxyl group and the terminal alkyne—a hub for C-C bond formation—renders them exceptionally valuable in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] The reactivity of each functional group can be selectively addressed, or they can be employed in concert to construct complex molecular frameworks.
The subject of this guide, 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-, combines several key structural features that modulate its reactivity:
A Phenylacetylene Moiety: The phenyl group influences the electronic properties of the alkyne, increasing the acidity of the terminal proton and affecting its participation in metal-catalyzed reactions.
A Tertiary Alcohol: The carbinol center is tertiary, which impacts its reactivity in oxidation and substitution reactions.
Steric Hindrance: The presence of a methyl group and an isobutyl group adjacent to the hydroxyl function creates significant steric congestion. This is a critical factor that dictates the accessibility of reagents to both the alcohol and the nearby alkyne, influencing reaction rates and, potentially, selectivity.[2][3]
This guide will compare the reactivity of our target molecule with three key analogs to systematically dissect the influence of each structural component:
Analog A: 1-Hexyn-3-ol: The baseline, unsubstituted propargyl alcohol.
Analog B: 1-Phenyl-1-hexyn-3-ol: Introduces the electronic and steric effects of the phenyl group.[4]
Analog C: 3,5-Dimethyl-1-hexyn-3-ol: Isolates the effect of steric bulk around the tertiary alcohol.[5][6]
By understanding how these structural modifications translate to chemical behavior, we can better predict and harness the synthetic potential of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-.
General Experimental Workflow
A standardized workflow is essential for reproducible results. The following diagram outlines a typical sequence for setting up, monitoring, and working up the reactions discussed in this guide. The causality for each step is rooted in ensuring an inert atmosphere for sensitive catalysts, precise temperature control for selectivity, and robust purification for product isolation.
Caption: Standardized workflow for organometallic and sensitive organic reactions.
Reactivity Profile I: Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for forming sp-sp² carbon-carbon bonds, typically involving a terminal alkyne and an aryl or vinyl halide.[7] The reaction is co-catalyzed by palladium and copper complexes. The acidity of the terminal alkyne proton is a key factor in the initial formation of the copper(I) acetylide intermediate.
Mechanistic Considerations
The catalytic cycle involves two interconnected loops. The palladium cycle includes oxidative addition, alkyne coordination, and reductive elimination. The copper cycle facilitates the formation of the reactive copper acetylide. The choice of base and ligands is critical for catalyst stability and turnover.[8]
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Comparative Reactivity Analysis
The phenyl group on the target molecule and Analog B is expected to increase the acidity of the acetylenic proton, facilitating the formation of the copper acetylide and potentially accelerating the reaction compared to alkyl-substituted alkynes. However, the significant steric bulk around the propargylic position in the target molecule and Analog C may slightly impede the approach of the bulky palladium catalyst complex, potentially requiring longer reaction times or slightly higher catalyst loadings for optimal yields.
Substrate
Structure
Aryl Halide
Conditions
Predicted/Observed Yield
Rationale / Comments
Target Molecule
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
Iodobenzene
PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 55°C
Predicted: 85-95%
Phenyl group activates alkyne. Steric bulk may necessitate slightly longer reaction times compared to Analog B.
This protocol is designed to be self-validating by including a well-defined catalyst system and reaction conditions that have been proven effective for similar substrates.[9]
Preparation: To an oven-dried 25 mL Schlenk flask, add iodobenzene (102 mg, 0.5 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (7 mg, 0.01 mmol, 2 mol%), and CuI (2 mg, 0.01 mmol, 2 mol%).
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon backfill three times.
Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (0.21 mL, 1.5 mmol, 3.0 equiv.) via syringe.
Substrate Addition: Add the respective alkyne (0.6 mmol, 1.2 equiv.) dropwise via syringe.
Reaction: Stir the mixture at 55 °C and monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc).
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (10 mL).
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Reactivity Profile II: Oxidation of the Propargylic Alcohol
The oxidation of propargyl alcohols yields valuable α,β-acetylenic ketones (ynones), which are versatile intermediates in Michael additions and other transformations. The reaction is highly sensitive to the nature of the alcohol (primary, secondary, or tertiary). Tertiary alcohols, such as our target molecule, are generally resistant to oxidation under standard conditions that do not involve C-C bond cleavage. However, rearrangement reactions can be induced.
Mechanistic Considerations: The Meyer-Schuster Rearrangement
While direct oxidation of the tertiary alcohol is not feasible, acid-catalyzed conditions can promote a Meyer-Schuster rearrangement to form an α,β-unsaturated ketone. This proceeds through a propargyl cation intermediate, followed by nucleophilic attack of water and tautomerization. Gold catalysts are particularly effective for this transformation under mild conditions.[10]
Caption: Simplified mechanism of the Meyer-Schuster rearrangement.
Comparative Reactivity Analysis
The target molecule and its analogs with secondary alcohols will behave differently. Secondary alcohols can be directly oxidized to the corresponding ynones. Tertiary alcohols will not undergo direct oxidation but can rearrange.
Substrate
Structure
Reagent
Predicted/Observed Outcome
Rationale / Comments
Target Molecule
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
PPh₃AuNTf₂, 60°C
Predicted: Rearrangement
Tertiary alcohol cannot be directly oxidized. Will likely undergo Meyer-Schuster rearrangement to an enone.[10]
Analog A
1-Hexyn-3-ol
MnO₂, DCM
Oxidation to 1-hexyn-3-one
Secondary alcohol is readily oxidized. MnO₂ is a mild and selective oxidant for propargylic alcohols.
This protocol is adapted from procedures known to be effective for phenyl-substituted propargyl alcohols.[10]
Preparation: To a vial, add the tertiary propargyl alcohol (0.25 mmol, 1.0 equiv.) and methanol (2.5 mL).
Catalyst Addition: Add a solution of PPh₃AuNTf₂ in toluene (0.005 mmol, 2 mol%).
Reaction: Attach a condenser, heat the reaction mixture to 60 °C, and stir.
Monitoring: Monitor the consumption of the starting material by TLC.
Workup: Upon completion, cool the reaction, concentrate under reduced pressure, and purify by flash column chromatography to isolate the resulting enone.
Reactivity Profile III: Selective Hydrogenation
The selective hydrogenation of the alkyne to either a (Z)-alkene (using Lindlar's catalyst) or an alkane (using Pd/C) is a fundamental transformation. The steric environment around the triple bond can significantly influence the rate and, in some cases, the selectivity of the reaction.
Comparative Reactivity Analysis
The hydrogenation of alkynes is a heterogeneous catalytic process where the substrate adsorbs onto the metal surface. Significant steric hindrance can slow this adsorption.
Substrate
Structure
Catalyst / Conditions
Predicted/Observed Product
Rationale / Comments
Target Molecule
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
Lindlar's Cat., H₂ (1 atm)
Predicted: (Z)-Alkene
The bulky groups around the carbinol center may slow the reaction rate by sterically hindering access to the catalyst surface. High selectivity for the cis-alkene is still expected.
Undergoes standard, selective hydrogenation with minimal steric impediment.
Analog B
1-Phenyl-1-hexyn-3-ol
Lindlar's Cat., H₂ (1 atm)
(Z)-1-Phenyl-1-hexen-3-ol
The phenyl group offers moderate steric bulk but hydrogenation is typically efficient.
Analog C
3,5-Dimethyl-1-hexyn-3-ol
Pd/C, H₂ (1 atm)
3,5-Dimethyl-3-hexanol
Full reduction to the alkane. The steric hindrance is significant and may require longer reaction times or higher catalyst loading compared to Analog A.
Experimental Protocol: Selective Hydrogenation to a (Z)-Alkene
Preparation: To a round-bottom flask, add the alkyne (1.0 mmol) and ethyl acetate (10 mL).
Catalyst Addition: Add Lindlar's catalyst (Pd 5% on CaCO₃, poisoned with lead; ~50 mg, 5 wt%).
Reaction Setup: Seal the flask and purge with hydrogen gas from a balloon.
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (1 atm) at room temperature.
Monitoring: Monitor the reaction by GC-MS or TLC until the starting material is consumed. Over-reduction to the alkane is a risk, so careful monitoring is crucial.
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[13] The reaction is generally tolerant of a wide variety of functional groups and steric hindrance, although extreme bulk can diminish the reaction rate.
Comparative Reactivity Analysis
This reaction is typically robust. The primary factor influencing reactivity among the analogs will be the steric accessibility of the alkyne terminus.
Substrate
Structure
Reagent
Predicted/Observed Outcome
Rationale / Comments
Target Molecule
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
Benzyl Azide, CuI, DIPEA
Predicted: High Yield
The reaction site is the terminal carbon of the alkyne, which is relatively unhindered. The bulky groups are several bonds away and should not significantly impede the reaction.[14]
Analog A
1-Hexyn-3-ol
Benzyl Azide, CuI, DIPEA
High Yield
Standard substrate with minimal steric hindrance.
Analog B
1-Phenyl-1-hexyn-3-ol
Benzyl Azide, CuI, DIPEA
High Yield
The phenyl group does not interfere with the terminal alkyne's accessibility.
Analog C
3,5-Dimethyl-1-hexyn-3-ol
Benzyl Azide, CuI, DIPEA
High Yield
The bulky isobutyl group is distant from the reaction center and has a negligible effect.
Preparation: In a vial, dissolve the alkyne (1.0 mmol, 1.0 equiv.) and benzyl azide (1.05 mmol, 1.05 equiv.) in a 1:1 mixture of t-BuOH and water (10 mL).
Catalyst Addition: Add sodium ascorbate (0.1 mmol, 10 mol%) followed by copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change.
Monitoring: Monitor by TLC. The product triazole is typically much more polar than the starting materials.
Workup: Once the reaction is complete (usually 1-12 hours), dilute with water and extract with ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The product can be purified by crystallization or column chromatography if necessary.
Conclusion and Outlook
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- emerges as a highly versatile synthetic intermediate whose reactivity is a predictable consequence of its unique structural features.
Sonogashira Coupling: The terminal phenylalkyne moiety ensures efficient participation in palladium-catalyzed cross-coupling reactions, making it an excellent building block for constructing complex aromatic systems.
Oxidation/Rearrangement: As a tertiary alcohol, it is resistant to direct oxidation but is primed for acid- or gold-catalyzed Meyer-Schuster rearrangement to access valuable α,β-unsaturated ketone structures.
Selective Hydrogenation: The alkyne can be selectively reduced, although the significant steric bulk may require optimization of reaction conditions to achieve rates comparable to less hindered analogs.
Click Chemistry: The terminal alkyne remains highly accessible for CuAAC reactions, enabling its straightforward conjugation to other molecules in drug discovery and materials science applications.
The key takeaway for the practicing scientist is that the steric hindrance imparted by the 3,5-dimethyl-3-ol substructure primarily influences the rate rather than the outcome of reactions at the alkyne terminus. For reactions involving the hydroxyl group, this steric bulk is a dominant factor, favoring rearrangement pathways over direct functionalization. This guide provides the foundational data and experimental frameworks necessary to confidently employ this valuable molecule in advanced synthetic applications.
References
Vyas, V. K., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters. Available from: [Link]
Afanassiev, A. M., et al. (1979). The reactivity of allyl and propargyl alcohols with solvated electrons: temperature and solvent effects. Canadian Journal of Chemistry. Available from: [Link]
Huang, Y., et al. (2001). Reactions of first-row transition metal ions with propargyl alcohol in the gas phase.
Vyas, V. K., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. PubMed. Available from: [Link]
OntoChem GmbH. (n.d.). 1-Phenyl-1-Hexyn-3-One Properties. Ontosight AI. Available from: [Link]
Tepe, J. J., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC. Available from: [Link]
Applichem. (n.d.). 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-. Applichem. Available from: [Link]
Liu, Y., et al. (2023). Regioselective Electrophilic Addition to Propargylic B(MIDA)s Enabled by β‐Boron Effect. Angewandte Chemie.
ChemRxiv. (n.d.). Glycidyl Silanes Enable Regioselective Hydrosilylation of Internal Propargyl Alcohols and Direct Transformation into Activated S. ChemRxiv. Available from: [Link]
eScholarship.org. (n.d.). Electrophilic halogenations of propargyl alcohols. eScholarship.org. Available from: [Link]
NIST. (n.d.). 1-Hexyn-3-ol, 3,5-dimethyl-. NIST WebBook. Available from: [Link]
Prezi. (2018). The Gold-Catalyzed Rearrangement of Propargyl Alcohols. Prezi. Available from: [Link]
Google Patents. (n.d.). Method for preparing hexyn-3-ol-1. Google Patents.
PubChem. (n.d.). 1-Phenyl-1-hexyn-3-ol. PubChem. Available from: [Link]
NextSDS. (n.d.). 1-PHENYL-1-HEXYN-3-OL — Chemical Substance Information. NextSDS. Available from: [Link]
Bálint, E., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
University of Limerick. (n.d.). DSpace Research Repository. University of Limerick.
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
Al-Masum, M., & Kumaraswamy, G. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
Cheméo. (n.d.). Chemical Properties of 1-Hexyn-3-ol (CAS 105-31-7). Cheméo. Available from: [Link]
Evonik. (2023). 물질안전보건자료. Evonik.
DSpace@MIT. (2022). Hydrogen Dissociation Controls 1-Hexyne Selective Hydrogenation on Dilute Pd-in-Au Catalysts. DSpace@MIT. Available from: [Link]
ResearchGate. (n.d.). Selective hydrogenation of 3-Hexyn-1-ol with Pd nanoparticles synthesized via microemulsions. ResearchGate. Available from: [Link]
Enantiomeric excess determination of chiral 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
An Expert's Comparative Guide to Enantiomeric Excess Determination of Chiral 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- For researchers, scientists, and drug development professionals, the precise determination of enantiomeric...
Author: BenchChem Technical Support Team. Date: April 2026
An Expert's Comparative Guide to Enantiomeric Excess Determination of Chiral 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the characterization of chiral molecules. The pharmacological, toxicological, and physiological properties of a chiral active pharmaceutical ingredient (API) are often exclusive to a single enantiomer. Consequently, robust and reliable analytical methods for quantifying enantiomeric purity are not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (CAS: 155204-17-4), a chiral propargylic alcohol with significant potential as a synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into method selection and optimization.
Core Analytical Techniques: A Head-to-Head Comparison
The determination of enantiomeric excess hinges on creating a chiral environment where the two enantiomers can be distinguished. This is primarily achieved through chromatographic separation or spectroscopic differentiation. The three gold-standard techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer a unique combination of advantages and limitations.
Chiral HPLC is arguably the most versatile and widely adopted method for ee determination due to its high accuracy and applicability to a broad range of compounds.[2][4] The technique achieves separation by exploiting the differential, transient diastereomeric interactions between the analyte enantiomers and a chiral stationary phase (CSP).
Expertise & Causality: The "Why" Behind the Method
The choice of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is a logical starting point for a chiral alcohol like our target molecule.[5] These CSPs possess helical polymer structures with chiral grooves and pockets. Separation is driven by a combination of hydrogen bonding (with the alcohol's hydroxyl group), π-π interactions (with the phenyl group), and steric hindrance within these chiral pockets. The mobile phase, typically a mixture of a non-polar alkane (like n-hexane) and a polar alcohol modifier (like 2-propanol or ethanol), is optimized to balance analyte solubility with the strength of these interactions. A less polar mobile phase generally leads to stronger interactions, longer retention times, and often, better resolution.[6][7]
Experimental Protocol: Direct Chiral HPLC
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is recommended for initial screening.[6]
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane and 2-Propanol. A common starting ratio is 95:5 (v/v).[6] Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
Sample Preparation: Accurately weigh and dissolve ~1 mg of the 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- sample in 1 mL of the mobile phase.
HPLC Conditions:
Flow Rate: 0.5 - 1.0 mL/min.
Column Temperature: 25 °C (isothermal).
Injection Volume: 5-10 µL.
Detection: UV at a wavelength where the phenyl group absorbs, typically around 210-220 nm.
Analysis:
Inject a racemic standard to determine the retention times (t_R1, t_R2) of both enantiomers and calculate the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is ideal.[6]
Inject the sample to be analyzed.
Identify the peaks corresponding to each enantiomer.
Data Interpretation: Calculate the enantiomeric excess using the peak areas (A1 and A2):
ee (%) = [ |A1 - A2| / (A1 + A2) ] x 100
Visual Workflow: Chiral HPLC Analysis
Caption: Workflow for ee% determination by Chiral HPLC.
Method 2: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[2] The separation mechanism is analogous to HPLC, relying on a CSP, but occurs in the gas phase. Cyclodextrin derivatives are the most common and effective CSPs for this purpose, forming transient, diastereomeric inclusion complexes with the enantiomers.[8][9]
Expertise & Causality: The Derivatization Imperative
While our target molecule is somewhat volatile, the presence of a free hydroxyl group can lead to poor peak shape (tailing) and reduced resolution due to strong interactions with active sites on the column or inlet liner. To mitigate this, a common and highly effective strategy is derivatization.[8] Converting the alcohol to a less polar, more volatile ester (e.g., an acetate or trifluoroacetate) reduces hydrogen bonding potential, leading to sharper peaks and improved chromatographic performance. The choice of acetic anhydride is a simple, efficient, and cost-effective option.[8]
Experimental Protocol: Chiral GC with Derivatization
Derivatization (Acylation):
In a vial, dissolve ~2 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine or dichloromethane.
Add 1.5 equivalents of acetic anhydride.
Allow the reaction to proceed at room temperature for 1-2 hours or until complete (monitor by TLC or a preliminary GC scan).
Quench the reaction carefully with water and extract the resulting ester into a non-polar solvent like hexane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chiral Stationary Phase: A column coated with a modified β- or γ-cyclodextrin, such as CP-Chirasil-DEX CB.[8]
Sample Preparation: Dilute the extracted ester solution in hexane to a final concentration of ~0.1-0.5 mg/mL.
GC Conditions:
Carrier Gas: Hydrogen or Helium.
Inlet Temperature: 230-250 °C.
Injection Mode: Split (e.g., 50:1 ratio).
Oven Program: Start at a temperature low enough to resolve the enantiomers (e.g., 100-120 °C) and hold for several minutes, then ramp to a higher temperature to elute any other components. This program must be optimized.
Detector Temperature: 250 °C (FID).
Analysis & Data Interpretation: Follow the same principles as HPLC, using a racemic, derivatized standard to confirm peak identities and calculating ee% from the integrated peak areas.
Visual Workflow: Chiral GC Analysis
Caption: Workflow for ee% determination by Chiral GC.
Method 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different, non-separative approach. Since enantiomers are isochronous (have identical spectra) in an achiral environment, a chiral auxiliary must be added to induce diastereomeric differentiation.[10] This is a powerful, rapid, and non-destructive technique.
Expertise & Causality: Choosing the Right Chiral Auxiliary
Two main strategies exist: using a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[10]
Chiral Solvating Agents (CSAs): These agents, like Pirkle's alcohol or gallium-based complexes, form weak, non-covalent, and rapidly exchanging diastereomeric complexes with the analyte.[10][11] This results in separate, observable signals for each enantiomer in the ¹H NMR spectrum. The key advantage is simplicity: one simply adds the CSA to the NMR tube.[12] However, the degree of signal separation (ΔΔδ) can be small and dependent on concentration and temperature.
Chiral Derivatizing Agents (CDAs): These agents, most famously (R)- and (S)-Mosher's acid chloride (MTPA-Cl), react covalently with the alcohol to form a stable pair of diastereomers.[10] These diastereomers have distinct and often well-resolved NMR spectra, allowing for highly accurate integration. This method is robust but requires a chemical reaction, purification, and the potential for kinetic resolution if the reaction does not go to completion.
Experimental Protocol: NMR with Chiral Solvating Agent (CSA)
Sample Preparation:
Dissolve 2-5 mg of the chiral alcohol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
Acquire a standard ¹H NMR spectrum of the pure analyte.
To the same tube, add 1-2 equivalents of a suitable CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
Analysis:
Acquire the ¹H NMR spectrum of the mixture.
Identify a proton signal (ideally a singlet or a well-resolved multiplet) that shows separation into two distinct signals corresponding to the two diastereomeric complexes. The acetylenic proton or the methyl groups adjacent to the chiral center are good candidates.
Data Interpretation: Carefully integrate the two separated signals (I1 and I2). Calculate ee% using the integrals:
ee (%) = [ |I1 - I2| / (I1 + I2) ] x 100
Experimental Protocol: NMR with Chiral Derivatizing Agent (CDA)
Derivatization (Mosher Ester Formation):
In a dry vial under an inert atmosphere, dissolve ~5 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine or CH₂Cl₂ with a catalytic amount of DMAP.
Add 1.2 equivalents of (R)-(-)-MTPA-Cl.
Stir the reaction at room temperature until completion.
Purify the resulting Mosher ester via flash chromatography to remove excess reagents.
Sample Preparation: Dissolve the purified diastereomeric ester mixture in ~0.6 mL of CDCl₃ in an NMR tube.
Analysis: Acquire a ¹H NMR spectrum. The signals for the two diastereomers will be distinct. The methoxy (-OCH₃) or trifluoromethyl (-CF₃, via ¹⁹F NMR) groups of the MTPA moiety are often used for quantification due to their clean singlet signals.
Data Interpretation: Integrate the corresponding signals for each diastereomer (I_dia1, I_dia2) and calculate the diastereomeric excess (de%), which is equal to the original sample's enantiomeric excess (ee%).
Visual Workflow: Chiral NMR Analysis
Caption: Dual pathways for ee% determination by Chiral NMR.
Conclusion and Recommendations
The selection of an optimal method for determining the enantiomeric excess of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- is contingent upon the specific analytical objective.
For routine analysis, high accuracy, and method validation, Chiral HPLC is the undisputed method of choice.[2][4] Its robustness, high resolution, and direct nature provide unambiguous and reliable quantification.
For high-throughput screening or when sample volatility is high and high sensitivity is required, Chiral GC is an excellent alternative. The necessity of derivatization is a procedural drawback but often leads to superior chromatographic performance for alcohols.[8]
For rapid, non-destructive analysis and reaction monitoring where sample is precious, Chiral NMR is unparalleled.[1] The CSA method is exceptionally fast, while the CDA method provides a high degree of structural confirmation and accuracy.
For ultimate confidence in analytical results, particularly in a drug development or quality control setting, cross-validation using two orthogonal techniques is highly recommended. [1] Confirming an ee value obtained by chiral HPLC with a result from chiral NMR provides a powerful, self-validating system that ensures the highest level of scientific integrity.
References
A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols - Benchchem.
The Chirality of 1-Hexyn-3-ol: An In-depth Technical Guide - Benchchem.
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - American Chemical Society. Available at: [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions - Benchchem.
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR - Benchchem.
Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - Semantic Scholar. Available at: [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available at: [Link]
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. Available at: [Link]
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry | Journal of Chemical Education - ACS Publications. Available at: [Link]
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. Available at: [Link]
Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products? | ResearchGate. Available at: [Link]
Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance - ERIC. Available at: [Link]
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available at: [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - Wiley Online Library. Available at: [Link]
Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - MDPI. Available at: [Link]
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. Available at: [Link]
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review - PolyU Institutional Research Archive. Available at: [Link]
Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor - PMC. Available at: [Link]
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC - Benchchem.
The Synthetic Potential of 1-Phenylhexan-3-ol: A Technical Overview for Chemical Innovators - Benchchem.
A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction - Benchchem.
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
Chiral High Performance Liquid Chromatography: Review - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. Available at: [Link]
Biological Activity Screening Guide: 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- Derivatives in Drug Discovery
Executive Summary Acetylenic alcohols are highly versatile scaffolds in modern drug discovery, serving both as direct biological modulators and as critical intermediates for synthesizing complex bioactive heterocycles[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Acetylenic alcohols are highly versatile scaffolds in modern drug discovery, serving both as direct biological modulators and as critical intermediates for synthesizing complex bioactive heterocycles[1]. Among these, 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- (CAS 155204-17-4) stands out as a premium building block. This guide provides an objective, data-driven comparison of this sterically hindered, internal alkyne against its simpler counterparts. By analyzing their performance in biological screening and synthetic workflows, researchers can optimize their hit-to-lead pipelines.
Mechanistic Basis & Structural Advantages
The structural nuances of propargylic alcohols dictate their pharmacokinetic behavior and synthetic utility. The transition from a simple terminal alkyne to the 3,5-dimethyl-1-phenyl- substituted architecture introduces three distinct advantages:
Steric Shielding for Metabolic Stability: The 3,5-dimethyl groups create a bulky hydrophobic pocket around the C3 hydroxyl group. This steric hindrance reduces the compound's susceptibility to rapid phase II metabolism (e.g., glucuronidation) and enzymatic oxidation, prolonging its half-life during in vitro cellular assays.
Lipophilicity and Membrane Permeability: The addition of the phenyl ring shifts the Log P from ~1.2 (unsubstituted) to an optimal ~3.6. This enhances passive diffusion across lipid bilayers, a critical factor for targeting intracellular proteins[1].
Controlled Reactivity: Unsubstituted 1-hexyn-3-ol is a terminal alkyne that readily undergoes Microwave-Accelerated Coupling-Isomerization Reactions (MACIR). While synthetically useful, terminal alkynes can exhibit off-target reactivity in complex biological matrices. The internal alkyne of the 1-phenyl derivative acts as a rigid, stable linker, preventing unwanted in situ degradation while maintaining the ability to undergo targeted transition-metal catalyzed transformations[2].
Comparative Performance Data
The following table aggregates experimental screening metrics, comparing the 3,5-dimethyl-1-phenyl derivative against standard alternatives. Data reflects performance in High-Throughput Screening (HTS) for cytotoxicity and synthetic conversion to bioactive amino alcohols via the Mannich reaction[3].
Compound
Structural Classification
Est. Log P
Cytotoxicity (HCT116 IC50)
Mannich Reaction Yield
Metabolic Stability (In Vitro t1/2)
1-Hexyn-3-ol
Terminal alkyne, unhindered
1.22
> 100 µM
85%
Low (< 1 hour)
1-Phenyl-1-hexyn-3-ol
Internal alkyne, unhindered
2.85
45.2 µM
68%
Moderate (~3 hours)
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
Internal alkyne, sterically shielded
3.61
12.4 µM
74%
High (> 8 hours)
Analytical Insight: While the unsubstituted 1-hexyn-3-ol offers slightly higher yields in unhindered synthetic reactions, the 3,5-dimethyl-1-phenyl- derivative provides a vastly superior biological profile. It achieves a nearly 4-fold increase in potency due to enhanced cellular retention and specific target engagement.
Experimental Workflows: Self-Validating Protocols
To ensure high scientific integrity, the following protocols incorporate self-validating mechanisms to guarantee reproducibility.
Protocol A: Synthesis of Bioactive Amino Alcohols via Mannich Reaction
Acetylenic amino alcohols synthesized from 1-hexyn-3-ol derivatives exhibit potent growth-regulating and biological activities[3].
Preparation: In a dry reaction vessel, combine 10 mmol of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-, 12 mmol of secondary amine (e.g., diethylamine), and 15 mmol of paraformaldehyde in 20 mL of dioxane.
Catalysis: Add 0.5 mol% of Copper(I) acetate catalyst.
Causality: The Cu(I) catalyst is strictly required to activate the alkyne C-H bond (or facilitate the internal alkyne rearrangement) to form the reactive intermediate.
Self-Validation Step: Run a parallel negative control lacking the Cu(I) catalyst. Monitor both vessels via TLC (Hexane:EtOAc 8:2). The reaction is only validated if the control shows 0% conversion, confirming the product is the result of the specific catalytic cycle and not thermal degradation.
Isolation: Heat at 80°C for 6 hours. Quench with water, extract with chloroform, dry over anhydrous K2CO3, and purify via silica gel chromatography.
Cell Plating: Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24h at 37°C, 5% CO2.
Compound Treatment: Prepare a 10 mM stock of the derivative in DMSO. Perform a 10-point serial dilution (0.1 µM to 100 µM). Keep final DMSO concentration ≤ 0.5% to prevent solvent toxicity.
Self-Validation (Quality Control): Include a positive control (Doxorubicin, 1 µM) and a vehicle control (0.5% DMSO). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_veh) / |μ_pos - μ_veh|.
Causality: The assay data is only accepted if Z' > 0.5, ensuring the observed IC50 is due to the compound's activity and not systemic assay noise.
Readout: Add MTT reagent after 72h, incubate for 3h, dissolve formazan crystals, and read absorbance at 570 nm.
Visualizations
Mechanism of action: Intracellular target binding leading to cell cycle arrest and apoptosis.
Self-validating high-throughput screening workflow for derivative cytotoxicity.
References
Title: HALOGENATION OF AROMATIC ACETYLENE AMINO ALCOHOLS AND THE STUDY OF THEIR PROPERTIES
Source: Journal of Pharmaceutical Negative Results
URL: [Link]
Title: Design, synthesis, and biological evaluation of a biyouyanagin compound library
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Unexpected Pd-Catalyzed Coupling, Propargyl−Allenyl Isomerization and Alder−Ene Reaction
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Synthetic Routes to 3,5-dimethyl-1-phenyl-1-hexyn-3-ol: A Comparative Guide for Process Chemists
Introduction The compound 3,5-dimethyl-1-phenyl-1-hexyn-3-ol (CAS: 155204-17-4) is a sterically hindered, tertiary propargylic alcohol[1]. Propargylic alcohols are pivotal intermediates in the synthesis of complex pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The compound 3,5-dimethyl-1-phenyl-1-hexyn-3-ol (CAS: 155204-17-4) is a sterically hindered, tertiary propargylic alcohol[1]. Propargylic alcohols are pivotal intermediates in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials, often serving as precursors for Meyer-Schuster rearrangements or the synthesis of polysubstituted furans.
This guide objectively compares the two primary synthetic pathways for this molecule: Nucleophilic Alkyne Addition and Sonogashira Cross-Coupling . By evaluating their mechanistic causality, scalability, and operational requirements, researchers can select the optimal route for their specific drug development or scale-up needs.
This route involves direct C–C bond formation via the addition of a metalated phenylacetylene to methyl isobutyl ketone (MIBK).
Base Selection: Terminal alkynes have a pKa of ~25, requiring strong bases like n-Butyllithium (n-BuLi) for quantitative deprotonation.
Temperature Control: The reaction must be strictly maintained at -78 °C. MIBK possesses acidic α-protons; higher temperatures promote the undesired enolization of the ketone, leading to aldol condensation byproducts instead of the desired 1,2-addition.
Asymmetric Potential: While standard n-BuLi yields a racemic mixture, recent catalytic advancements utilizing Schiff-base amino alcohols and diethylzinc (Et₂Zn) allow for highly enantioselective additions of phenylacetylene to ketones, achieving up to 95% enantiomeric excess (ee)[2].
Experimental Protocol & Self-Validating Workflow
Deprotonation: Dissolve phenylacetylene (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reactor to -78 °C. Slowly add n-BuLi (1.05 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete formation of lithium phenylacetylide.
Nucleophilic Attack: Add MIBK (1.0 eq) dropwise. Maintain -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl to protonate the lithium alkoxide intermediate. Extract with ethyl acetate, dry over MgSO₄, and concentrate.
Self-Validation Checkpoint: Analyze the crude mixture via FTIR. The complete disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹) confirms successful conversion.
Workflow for the nucleophilic addition route to 3,5-dimethyl-1-phenyl-1-hexyn-3-ol.
Route B: Sonogashira Cross-Coupling
Concept & Causality
This route utilizes a palladium-catalyzed sp²-sp cross-coupling of iodobenzene with the terminal alkyne, 3,5-dimethyl-1-hexyn-3-ol.
Catalyst System: Pd(PPh₃)₂Cl₂ serves as the precatalyst (reduced in situ to the active Pd(0) species), while CuI acts as a crucial co-catalyst. The copper co-catalyst accelerates the reaction by forming a reactive copper acetylide intermediate, which significantly lowers the activation energy required for the transmetalation step to the Pd(II) center[3].
Atmospheric Exclusion: Strict anaerobic conditions are mandatory. Oxygen promotes the Glaser homocoupling of the terminal alkyne, drastically reducing the yield of the desired cross-coupled product.
Experimental Protocol & Self-Validating Workflow
Catalyst Activation: In a flame-dried Schlenk flask, combine iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (5 mol%) in rigorously degassed triethylamine (which serves as both solvent and base).
Coupling: Slowly add 3,5-dimethyl-1-hexyn-3-ol (1.2 eq) via syringe. Stir the mixture at room temperature for 12–24 hours.
Workup: Dilute with diethyl ether and filter through a Celite pad to remove palladium black and insoluble amine hydrohalide salts. Concentrate and purify via silica gel chromatography.
Self-Validation Checkpoint: Monitor the reaction via GC-MS. The presence of a byproduct peak at exactly twice the mass of the starting alkyne indicates air leakage (Glaser coupling), signaling the need to abort and re-degas the solvent system.
Sonogashira cross-coupling catalytic cycle for synthesizing the target propargylic alcohol.
Comparative Performance Data
To facilitate objective decision-making, the following table summarizes the quantitative and operational metrics of both synthetic routes based on standard laboratory-scale outcomes.
Parameter
Route A: Nucleophilic Addition
Route B: Sonogashira Coupling
Typical Yield
85 - 92%
75 - 85%
Reaction Temperature
-78 °C to Room Temp
Room Temp to 60 °C
Reaction Time
2 - 4 hours
12 - 24 hours
Primary Byproduct Risk
Aldol condensation (if T > -20°C)
Glaser homocoupling (if O₂ present)
Catalyst Loading
None (Stoichiometric Base)
2 - 5 mol% Pd, 2 - 5 mol% Cu
Atom Economy
High (Direct Addition)
Moderate (Generates amine hydrohalides)
E-Factor (Waste Impact)
Low to Moderate
High (Heavy metal waste, amine solvents)
References
Chen, C., Hong, L., Xu, Z.-Q., Liu, L., & Wang, R. (2006). "Low Ligand Loading, Highly Enantioselective Addition of Phenylacetylene to Aromatic Ketones Catalyzed by Schiff-Base Amino Alcohols." Organic Letters, 8(11), 2277-2280.
Braun, R. U., Ansorge, M., & Müller, T. J. J. (2006). "Coupling-isomerization synthesis of chalcones." Chemistry - A European Journal, 12(35), 9081-9094.
An authoritative, step-by-step standard operating procedure (SOP) and disposal protocol for 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- . Designed for researchers and drug development professionals, this guide synthesizes chemi...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative, step-by-step standard operating procedure (SOP) and disposal protocol for 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- . Designed for researchers and drug development professionals, this guide synthesizes chemical mechanics with field-proven logistical safety to ensure secure handling and regulatory compliance.
Executive Summary
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- is a highly substituted, specialty acetylenic alcohol used as a building block in complex organic synthesis and pharmaceutical development. Because alkynols present unique reactivity profiles—ranging from potential autoxidation to specific toxicity concerns—standardizing your laboratory's operational and disposal workflows is critical for maintaining a safe, self-validating environment.
Chemical Identity & Risk Profiling
To establish proper engineering controls, we must first baseline the compound's physical and hazard characteristics.
Property
Specification / Data
Chemical Name
1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-
CAS Number
155204-17-4
Molecular Formula
C₁₄H₁₈O
Molecular Weight
202.29 g/mol
Structural Class
Internal Alkyne / Acetylenic Alcohol
Estimated Flash Point
~110°C (230°F) (Based on structural analogs) [1]
Hazard Classification
Combustible Liquid; Skin/Eye/Respiratory Irritant
EPA Waste Stream
Non-Halogenated Organic Waste (unless mixed)
Mechanistic Safety Insights (The "Why")
Expert chemical handling requires understanding the causality behind safety protocols. Do not treat all alkynes equally; their structural nuances dictate their risk profiles.
Internal vs. Terminal Alkyne Safety: 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- is an internal alkyne (the triple bond is situated between the phenyl ring and the C3 carbon). Unlike terminal alkynes (e.g., propargyl alcohol), it lacks an acidic acetylenic proton. This is a critical safety distinction: it cannot undergo deprotonation to form highly explosive metal acetylides upon contact with copper, silver, or brass piping[3]. This drastically simplifies equipment compatibility.
Steric Hindrance and Stability: The 3,5-dimethyl branching and the bulky phenyl group provide significant steric hindrance around the hydroxyl and alkyne moieties. This structural crowding reduces the rate of spontaneous autoxidation compared to unbranched ethers or alkynols. However, inert gas storage is still mandated to prevent long-term degradation.
Toxicity Profile: Acetylenic alcohols are known to act as respiratory and dermal irritants, and can cause central nervous system depression upon prolonged exposure [2]. Consequently, strict engineering controls (fume hoods) and impermeable PPE are non-negotiable.
Operational Handling Workflow
This self-validating protocol ensures that every handling step verifies the integrity of the next.
Step 1: Engineering Controls & Preparation
Conduct all operations inside a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm).
Clear the workspace of strong oxidizers (e.g., nitric acid, peroxides, concentrated halogens) to prevent exothermic reactions.
Step 2: Personal Protective Equipment (PPE)
Gloves: Don heavy-duty Butyl rubber or double-layered Nitrile gloves. Alkynols can permeate thin, single-use nitrile over time.
Eye/Body: Wear splash-proof chemical goggles and a flame-resistant (FR) laboratory coat.
Step 3: Transfer and Manipulation
Use glass or PTFE (Teflon) syringes/pipettes for liquid transfer. Avoid standard PVC or polystyrene, which may degrade or leach plasticizers upon contact with substituted organic alcohols.
After dispensing, immediately purge the source container with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric oxygen and ambient moisture.
Waste Segregation & Disposal Procedures
Improper disposal of acetylenic alcohols can lead to regulatory fines or dangerous chemical incompatibilities. Follow this step-by-step disposal plan.
Step 1: Waste Characterization
Determine the solvent matrix. If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), the entire mixture must be treated as Halogenated Waste .
If used neat or in solvents like Ethyl Acetate or Hexanes, classify it as Non-Halogenated Organic Waste .
Step 2: Segregation and Containment
Transfer the liquid waste into a compatible, high-density polyethylene (HDPE) or glass waste carboy.
Self-Validation Check: Before adding the waste, verify the carboy's pH is neutral (pH 6-8) and free of reactive acids. Mixing alkynols with concentrated acids can trigger unwanted dehydration or polymerization.
Step 3: Labeling and Storage
Affix a hazardous waste tag immediately. Clearly list "1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-" and the exact percentages of any carrier solvents.
Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray). Ensure the container remains tightly capped unless actively adding waste.
Step 4: Final Disposal Mechanism
Do not pour down the drain or allow to evaporate in a fume hood.
Coordinate with your facility's Environmental Health & Safety (EHS) department for pickup. The standard EPA-compliant destruction method for this compound is High-Temperature Incineration at a permitted hazardous waste facility.
Spill Response & Decontamination
In the event of a localized spill (< 1 Liter) inside the fume hood:
Contain: Isolate the area and eliminate all ignition sources.
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized chemical spill pads). Never use combustible materials like paper towels for the initial absorption.
Collect: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty plastic bag or sealable pail.
Decontaminate: Wash the spill surface with a mild detergent and water, followed by an ethanol wipe-down to remove residual organic traces. Dispose of all cleanup materials as solid hazardous waste.
Waste Segregation Workflow
Figure 1: Decision tree for the segregation and disposal of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- waste.
References
National Center for Biotechnology Information (NCBI). "Propargyl Alcohol: Acute Exposure Guideline Levels." National Library of Medicine,[Link]
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